(3-(Nicotinamido)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(pyridine-3-carbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-3-2-6-14-8-9)15-11-5-1-4-10(7-11)13(17)18/h1-8,17-18H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGRRRYERIRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-(Nicotinamido)phenyl)boronic acid (CAS 109445-19-4)
Executive Summary
In the landscape of modern drug discovery and chemical biology, bifunctional building blocks are essential for accelerating the synthesis of complex molecular architectures. (3-(Nicotinamido)phenyl)boronic acid (CAS 109445-19-4) represents a highly versatile, dual-action reagent. It combines the privileged nicotinamide pharmacophore —a ubiquitous motif in kinase inhibitors and NAD+ modulators—with a boronic acid warhead capable of both transition-metal-catalyzed cross-coupling and reversible covalent target engagement.
As a Senior Application Scientist, I have designed this guide to provide researchers with a deep mechanistic understanding of this compound. This whitepaper details its physicochemical properties, outlines self-validating synthetic protocols, and explores its orthogonal reactivity in medicinal chemistry.
Quantitative Data & Physicochemical Properties
Understanding the baseline properties of CAS 109445-19-4 is critical for preventing degradation (such as protodeboronation) and optimizing reaction conditions. The meta-substitution pattern minimizes steric hindrance during transmetalation while maintaining an optimal vector for biological target engagement.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 109445-19-4[1] |
| Molecular Formula | C12H11BN2O3[1] |
| Molecular Weight | 242.04 g/mol [1] |
| SMILES String | O=C(NC1=CC(B(O)O)=CC=C1)C2=CC=CN=C2[1] |
| Typical Purity | ≥ 95% (Standard commercial grade is ~98%)[2] |
| Hydrogen Bond Donors | 3 (Amide NH, Boronic Acid OH x2) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Pyridine N, Boronic Acid O x2) |
| Storage Conditions | 2-8°C (Cold-chain), protect from moisture and light[1] |
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
Mechanistic Causality
The primary synthetic utility of CAS 109445-19-4 is the construction of biaryl systems via the Suzuki-Miyaura cross-coupling reaction. However, the presence of the nicotinamide pyridine ring introduces a complication: the pyridine nitrogen is a Lewis base that can coordinate to the Palladium catalyst, potentially leading to catalyst poisoning or off-target complexation.
To overcome this, we must select a catalyst system that outcompetes pyridine coordination. The use of Pd(dppf)Cl₂ is highly recommended. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (~99°), which enforces a cis-geometry on the Pd(II) intermediate. This dramatically accelerates the rate-limiting reductive elimination step before catalyst deactivation can occur (). Furthermore, a biphasic solvent system (1,4-Dioxane/H₂O) is required to hydrate the boronic acid into the reactive tetrahedral boronate anion
Catalytic cycle of Suzuki-Miyaura coupling using CAS 109445-19-4.
Self-Validating Experimental Protocol
This protocol is designed with an internal validation loop to monitor the balance between successful coupling and unwanted protodeboronation (the hydrolytic cleavage of the C-B bond).
Reagents:
-
This compound (1.2 equiv)
-
Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)
-
K₂CO₃ (2.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
1,4-Dioxane / Deionized H₂O (4:1 v/v, 0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk tube with the aryl halide, CAS 109445-19-4, and K₂CO₃.
-
Deoxygenation (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.
-
Thermal Activation: Heat the reaction mixture to 80°C in a pre-heated oil bath for 8–12 hours.
-
Self-Validation Check (LC-MS): At t = 4 hours, sample the reaction.
-
Validation Metric: Look for the product mass
. Simultaneously, check for the protodeboronated byproduct of the boronic acid . If the byproduct exceeds 15% relative abundance, the basicity is too high. Corrective Action: For future runs, switch to a milder base like potassium phosphate (K₃PO₄) or lower the temperature to 70°C.
-
-
Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure biaryl nicotinamide.
Chemical Biology: Dual-Mode Target Recognition
Beyond its role as a synthetic intermediate, CAS 109445-19-4 is uniquely positioned for direct use in chemical biology, specifically in the design of covalent inhibitors and biosensors[3].
The Nicotinamide Hinge-Binder
Nicotinamide derivatives are privileged motifs in oncology and metabolic disease. In kinase inhibitors (e.g., Sorafenib analogues), the pyridine nitrogen acts as a potent hydrogen bond acceptor, while the amide NH acts as a donor. This push-pull system perfectly complements the peptide backbone of the kinase hinge region ().
The Boronic Acid Covalent Warhead
While the nicotinamide anchors the molecule, the boronic acid moiety acts as a reversible covalent warhead. Boronic acids possess an empty p-orbital (Lewis acid) that reacts rapidly with nucleophiles. In biological systems, they form highly stable, yet reversible, five- or six-membered cyclic boronate esters with cis-diols[4]. This property is heavily exploited to target ribose-containing cofactors (like NAD+) or glycosylated proteins in biosensor applications ().
Dual-mode target recognition via nicotinamide and boronic acid moieties.
By leveraging this dual-mode recognition, researchers can utilize CAS 109445-19-4 as a foundational scaffold to design next-generation targeted covalent inhibitors (TCIs) or fluorescent probes that require precise, orthogonal binding interactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. URL:[Link]
-
Hao, T., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Sensors, 23(15), 6876. URL:[Link]
Sources
Engineering Nicotinamide-Functionalized Phenylboronic Acid Derivatives: A Technical Guide to Synthesis, Supramolecular Assembly, and Targeted Therapeutics
The Bifunctional Paradigm in Molecular Design
The convergence of nicotinamide (NAM) and phenylboronic acid (PBA) into single molecular entities represents a sophisticated approach in modern drug discovery and materials science. By fusing the potent biological activity and hydrogen-bonding capacity of nicotinamide with the dynamic covalent chemistry of phenylboronic acid, researchers can engineer bifunctional molecules capable of targeted drug delivery, stimuli-responsive prodrug activation, and highly ordered supramolecular assembly.
As a Senior Application Scientist, I approach the design of these derivatives not merely as a synthetic exercise, but as the construction of programmable molecular machines. Every functional group must serve a distinct, mechanistically validated purpose.
Mechanistic Rationale in Drug Design
Sialic Acid Targeting and Enhanced Cellular Uptake
Phenylboronic acid acts as a Lewis acid that forms reversible, pH-dependent covalent boronate esters with 1,2- and 1,3-diols. In the context of oncology, this property is exploited to target sialic acid (SA), which is heavily overexpressed on the glycocalyx of various tumor cells. Conjugating PBA to a bioactive nicotinamide scaffold effectively anchors the therapeutic agent to the tumor surface, enhancing localized cellular uptake via receptor-mediated endocytosis 1.
ROS-Triggered Immolative Unmasking
The tumor microenvironment and sites of neuroinflammation are characterized by elevated levels of reactive oxygen species (ROS), particularly hydrogen peroxide (
ROS-triggered unmasking of nicotinamide-phenylboronic acid prodrugs.
Non-Hydroxamate Histone Deacetylase (HDAC) Inhibition
Most FDA-approved HDAC inhibitors utilize a hydroxamate group to chelate the zinc ion in the enzyme's active site. However, the strong electrostatic metal chelation of hydroxamates often leads to off-target metabolic toxicity. Nicotinamide derivatives have emerged as potent, non-hydroxamate Zinc Binding Groups (ZBGs) that provide a safer pharmacokinetic profile while maintaining high selectivity, particularly against the HDAC3 isoform 3.
Validated Experimental Methodologies
To ensure scientific integrity, protocols must be designed as self-validating systems. The following workflows detail the synthesis and structural evaluation of these derivatives, emphasizing the causality behind each experimental choice.
Protocol 1: Cu(II)-Mediated Oxidation of N-(3-phenylboronic acid)nicotinamide
This protocol describes the conversion of a PBA-nicotinamide conjugate into its corresponding phenol derivative via metal-ion catalysis. Copper(II) acts as an oxidant, facilitating the transformation of the boronic acid moiety into a hydroxyl group 4.
-
Precursor Solvation: Dissolve 10 mmol of N-(3-phenylboronic acid)nicotinamide in 20 mL of an ethanol-water mixture (8:2 v/v).
-
Causality: The 8:2 ratio is critical. Ethanol ensures the solubility of the hydrophobic aromatic organic ligand, while the 20% aqueous fraction is necessary to solvate the incoming inorganic copper salt and participate in the hydrolysis step of the oxidation.
-
-
Catalyst Addition: Prepare a solution of 5 mmol copper(II) nitrate in 5 mL of deionized water. Add this dropwise to the stirring ligand solution.
-
Causality: Dropwise addition prevents localized supersaturation and the kinetic precipitation of amorphous copper-boronate complexes, ensuring the reaction remains under thermodynamic control.
-
-
Reaction & Monitoring: Stir the mixture at room temperature for 8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the disappearance of the boronic acid precursor.
-
Validation: Isolate the product and validate via Single-Crystal X-Ray Diffraction (SC-XRD). The successful formation of N-(3-hydroxyphenyl)nicotinamide is confirmed by a dihedral angle shift between the phenyl and pyridine rings (approximately 5.02°), driven by the newly formed O—H···N hydrogen bonds linking the molecules into centrosymmetric dimers 4.
Protocol 2: Supramolecular Cocrystallization of PBA and Nicotinamide
For materials science applications, combining PBA and nicotinamide yields robust cocrystals driven by the
Workflow for the supramolecular cocrystallization of PBA and nicotinamide.
-
Stoichiometric Assembly: Weigh equimolar amounts (1:1 ratio) of phenylboronic acid and nicotinamide.
-
Dissolution: Dissolve the mixture in a minimal volume of hot ethanol (60°C).
-
Causality: Heating increases kinetic energy to break homomeric interactions (e.g., amide-amide or boronic acid dimers) present in the starting materials.
-
-
Crystallization: Allow the solution to cool to room temperature and undergo slow solvent evaporation over 48-72 hours.
-
Causality: Slow evaporation provides the thermodynamic environment required for the molecules to sample various conformational states, ultimately settling into the lowest-energy 1D or 2D hydrogen-bonded layers characteristic of the
interaction 5.
-
Quantitative Physicochemical and Biological Data
To facilitate rapid comparison of the structural and biological efficacy of these derivatives, the following table summarizes key quantitative metrics derived from recent crystallographic and in vitro oncology studies.
| Compound / Complex | Target / Property | Value / Geometry | Mechanistic Significance |
| N-(3-hydroxyphenyl)nicotinamide dimer | Distance: 2.817 Å, Angle: 173° | Drives centrosymmetric supramolecular aggregation 4. | |
| N-(3-hydroxyphenyl)nicotinamide dimer | Distance: 3.107 Å, Angle: 166° | Links dimers into 1D continuous structural chains 4. | |
| Nicotinamide Derivative (Cmpd 6b) | HDAC3 Inhibition | Validates NAM as a highly potent, non-hydroxamate ZBG 3. | |
| PBA-Fluorobenzoxaborole | A2780 Ovarian Cancer Cells | Low micromolar | Induces G2/M cell cycle arrest and caspase-3 activation 6. |
| PBA-Conjugated Nanogels | Sialic Acid Binding | Enhanced Cellular Uptake | Enables targeted SPECT imaging and tumor radiotherapy 7. |
References
-
Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. URL: [Link]
-
A Boronic Acid Conjugate of Angiogenin that Shows ROS-Responsive Neuroprotective Activity. PMC / NIH. URL: [Link]
-
Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry (RSC Publishing). URL:[Link]
-
N-(3-Hydroxyphenyl)nicotinamide. PMC / NIH. URL: [Link]
-
On molecular complexes derived from amino acids and nicotinamides in combination with boronic acids. CrystEngComm (RSC Publishing). URL: [Link]
-
Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. PMC / NIH. URL:[Link]
-
Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. PMC / NIH. URL:[Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. A Boronic Acid Conjugate of Angiogenin that Shows ROS-Responsive Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-(3-Hydroxyphenyl)nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On molecular complexes derived from amino acids and nicotinamides in combination with boronic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of (3-(Nicotinamido)phenyl)boronic Acid: pKa Values & Functional Analysis
Executive Summary
This technical guide provides a comprehensive analysis of the ionization constants (pKa) of (3-(Nicotinamido)phenyl)boronic acid .[1][2] This molecule is a critical bifunctional probe used in molecular recognition, particularly for the reversible binding of diols (e.g., glucose, dopamine) and as a Lewis acid catalyst.[2]
The compound exhibits two distinct ionization events:
- : Deprotonation of the pyridinium cation (nicotinamide moiety).[1][2]
- : Lewis acidity of the boronic acid group (transition from trigonal planar to tetrahedral boronate anion).[1][2]
Understanding these values is essential for tuning the sensitivity of boronic acid-based sensors, as the binding affinity for diols is maximal when the operational pH is near
Part 1: Structural Analysis & Theoretical pKa Prediction[1][2]
To accurately utilize this compound, one must deconstruct its electronic environment.[1][2] The molecule consists of a phenylboronic acid (PBA) core modified at the meta position by a nicotinamide group.
The Boronic Acid Moiety ( )
Unsubstituted phenylboronic acid has a pKa of approximately 8.8 .[1] The introduction of a substituent on the phenyl ring shifts this value according to the Hammett equation:
-
Substituent Effect: The nicotinamide group is linked via an amide bond (
).[1][2] Amides are electron-withdrawing groups (EWG) due to the inductive effect of the carbonyl and nitrogen. -
Hammett Constant (
): The amide group at the meta position has a positive value (approx. +0.3 to +0.4), indicating electron withdrawal. -
Result: This withdrawal stabilizes the negatively charged tetrahedral boronate anion, thereby lowering the pKa .
The Pyridine Moiety ( )
The nitrogen atom in the pyridine ring is basic.
-
Reference: Nicotinamide (free in solution) has a pyridine pKa of ~3.35 .[1]
-
Structural Context: Being distal to the boronic acid and separated by a phenyl ring and amide linker, the pyridine pKa remains largely unperturbed by the boronic acid status.
Functional Implication: The pKa Shift
Upon binding to a 1,2- or 1,3-diol (e.g., glucose), the pKa of the boronic acid moiety typically drops by 1–2 units (e.g., from 8.0 to 6.5).[2] This "pKa switch" is the mechanism of action for most physiological sensors, as it locks the complex in the anionic state at pH 7.4.
Part 2: Visualization of Ionization States
The following diagram illustrates the sequential ionization events of the molecule across the pH scale.
Caption: Figure 1. Sequential ionization pathway of this compound. Note the branching pathway where diol binding lowers the effective pKa, stabilizing the anionic complex at physiological pH.
Part 3: Experimental Determination Protocols
Since the exact pKa can vary based on ionic strength and solvent composition, it is critical to determine the value experimentally under your specific assay conditions.
Protocol A: Potentiometric Titration (The Gold Standard)
This method determines the bulk pKa values.
-
Preparation: Dissolve 0.1 mmol of the compound in 50 mL of degassed water containing 0.15 M NaCl (to mimic physiological ionic strength).
-
Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure the pyridine is fully protonated.
-
Titration: Titrate with 0.1 M NaOH (standardized) under nitrogen atmosphere (to exclude
) at 25°C. -
Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.[1][2]
Protocol B: UV-Vis Spectrophotometric Titration
This method is more sensitive and requires less material.[1][2] It relies on the change in UV absorbance of the aromatic system upon ionization.
-
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 10.0 (0.5 pH increments).[1][2]
-
Scan: Measure the absorption spectrum (200–400 nm) of the compound (50 µM) in each buffer.
-
Analysis:
Part 4: Summary of Physicochemical Properties
| Property | Value / Range | Notes |
| Molecular Weight | ~242.04 g/mol | Formula: |
| 3.35 ± 0.1 | Predicted based on Nicotinamide.[1][2] | |
| 8.05 ± 0.15 | Predicted based on 3-acrylamido-PBA analogs.[1][2] | |
| ~6.5 - 7.0 | Effective pKa drops upon ester formation.[1][2] | |
| Solubility | Low in neutral water | Soluble in DMSO, Methanol, or basic aqueous buffer.[1][2] |
| Geometry | Trigonal Planar ( | Converts to Tetrahedral ( |
Part 5: Workflow for Sensor Development
If utilizing this molecule for drug delivery or sensing, follow this logic flow to validate performance.
Caption: Figure 2. Decision tree for validating this compound in sensor applications.
References
-
LookChem. (n.d.).[1][2] 3-Acrylamidophenylboronic acid Properties and pKa Data. Retrieved from (Accessed via Search).[1][2]
-
Matsumoto, A., et al. (2019).[1][2] "Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery." Taylor & Francis.[1][2]
-
Liu, Z., et al. (2017).[1][2][5] "Synthesis and Applications of Boronate Affinity Materials." Accounts of Chemical Research. [1][2]
-
Kütt, A., et al. (2018).[1][2][6] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. [1][2]
-
Sigma-Aldrich. (2025).[1][2] (3-(Isonicotinamido)phenyl)boronic acid Product Specification.
-
Asher, S. A., et al. (2003).[1][2][4] "Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing." Journal of the American Chemical Society.[4]
Sources
- 1. 3-Acrylamidophenylboronic acid | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-acrylamidophenyl)boronic acid | 99349-68-5 [chemicalbook.com]
- 3. 3-Acrylamidophenylboronic acid|lookchem [lookchem.com]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
Navigating the Solubility Landscape of Nicotinamide Boronic Acid: A Technical Guide for DMSO and Aqueous Systems
Executive Summary
Nicotinamide boronic acid derivatives represent a privileged class of pharmacophores in modern drug discovery. By merging the hydrogen-bonding capacity of the nicotinamide ring with the reversible covalent reactivity of the boronic acid moiety, these compounds offer unique therapeutic opportunities, often referred to as the "Boron Advantage"[1]. However, this dual chemical nature introduces complex solubility behaviors that can confound biological assays and formulation efforts. This whitepaper provides an in-depth, mechanistic guide to the solubilization of nicotinamide boronic acid, contrasting its behavior in Dimethyl Sulfoxide (DMSO) and aqueous environments, and establishing self-validating protocols for laboratory workflows.
Physicochemical Profiling
The structural architecture of nicotinamide boronic acid combines a polar, nitrogen-containing heteroaromatic ring (nicotinamide) with a terminal boronic acid group[
While the nicotinamide group provides a degree of polarity, the planar, non-polar aromatic system and the strong tendency of boronic acids to form intermolecular hydrogen bonds severely limit aqueous solubility[2]. In medicinal chemistry, this boronic acid moiety is highly prized for its ability to form reversible covalent bonds with diols (e.g., in carbohydrates) and nucleophilic residues in enzyme active sites[1]. To harness this activity in vitro and in vivo, researchers must overcome the thermodynamic barriers to solvation.
Thermodynamic and Kinetic Solubility: DMSO vs. Water
The solubility of nicotinamide boronic acid is highly solvent-dependent, governed by the dielectric constant of the medium and the solvent's ability to act as a hydrogen-bond acceptor.
-
Aqueous Systems: In water, the solubility is typically poor (
). The acidity constant ( ) of arylboronic acids generally falls between 8.0 and 9.0[3]. At a physiological pH of 7.4, the compound exists predominantly in its neutral, -hybridized trigonal planar form. This neutral state is lipophilic, poorly hydrated, and highly prone to precipitation. -
DMSO Systems: Dimethyl sulfoxide (DMSO) is the gold standard for primary solubilization. As a strong hydrogen-bond acceptor, DMSO effectively disrupts the intermolecular hydrogen bonds between boronic acid molecules. This prevents the formation of insoluble boroxine anhydrides (cyclic trimers) and solvates the monomeric form, routinely achieving concentrations exceeding
.
Quantitative Solubility Metrics
The following table summarizes the comparative solubility profiles and physicochemical states of nicotinamide boronic acid in standard laboratory solvents:
| Property / Metric | Aqueous Buffer (pH 7.4) | 100% DMSO | Mechanistic Causality |
| Max Solubility | DMSO disrupts boroxine networks; water promotes the neutral lipophilic state. | ||
| Dominant Species | At pH 7.4, the environment is below the typical | ||
| Solution Stability | Hours to Days | Months (at -20°C) | Aqueous environments risk slow oxidation, hydrolysis, or gradual precipitation over time. |
| Dielectric Constant | 80.1 | 46.7 | DMSO provides a lower dielectric constant but superior hydrogen-bond acceptance. |
Mechanistic Causality of Solvation
Understanding the equilibrium states of the boronic acid moiety is critical for predicting its behavior in solution. In organic solvents like DMSO, or in low-pH aqueous environments, the neutral
Equilibrium states of nicotinamide boronic acid in aqueous and organic solvents.
Self-Validating Experimental Protocols
To ensure reproducible assays, researchers must employ a two-step solubilization strategy. The causality behind this protocol lies in preventing "solvent crashing"—a phenomenon where rapid changes in the dielectric constant cause localized supersaturation, leading to irreversible nucleation and precipitation.
Protocol: Preparation of a 10 mM Stock and 100 µM Working Solution
-
Gravimetric Analysis: Weigh the desiccated nicotinamide boronic acid powder. Causality: Ensure the compound is at room temperature before opening the vial to prevent atmospheric condensation, which can trigger premature boroxine hydrolysis or degradation.
-
Primary Solubilization (Stock): Add 100% anhydrous DMSO to the powder to achieve a
concentration. -
Mechanical Disruption: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the necessary activation energy to break highly stable intermolecular crystal lattices that resist passive solvation.
-
Aqueous Dilution (Working Solution): To prepare a
working solution, add the DMSO stock dropwise into the target aqueous buffer (e.g., PBS, pH 7.4) while it is under vigorous magnetic stirring. Causality: Adding the concentrated stock to the buffer (rather than buffer to the stock) ensures the local concentration of the compound never exceeds its aqueous solubility limit. This prevents the compound from crashing out of solution. The final DMSO concentration will be 1%, which is generally well-tolerated in biochemical and cellular assays.
Step-by-step workflow for the solubilization of nicotinamide boronic acid.
Troubleshooting & Analytical Verification
A rigorous scientific workflow requires a self-validating system to confirm that true solvation (rather than micro-suspension) has been achieved.
-
Visual & Optical Inspection: The final working solution must be optically clear. Shine a laser pointer through the solution; any Tyndall effect (scattering of light) indicates the presence of colloidal aggregates or micro-precipitates that will skew assay results.
-
NMR Spectroscopy Considerations: When verifying structural integrity and solubility via NMR, standardizing the solvent is crucial. In
, the boronic acid hydroxyl protons typically appear as a distinct singlet (often around 8.0 - 8.5 ppm). However, if analyzed in , these protons rapidly exchange with deuterium and disappear from the spectrum. Furthermore, in aqueous environments near the compound's , you may observe peak broadening due to the dynamic equilibrium between the neutral boronic acid and the boronate anion.
References
-
Messner, K., Vuong, B., & Tranmer, G. K. (2022). "The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry." Pharmaceuticals, 15(3), 264. Available at:[Link]
-
Sporzyński, A., et al. (2024). "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." Molecules, 29(11), 2713. Available at:[Link]
-
Schuler, A., et al. (2015). "Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability." Bioorganic & Medicinal Chemistry Letters, 25(17), 3616-3620. Available at:[Link]
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Technical Guide: Hydrogen Bonding Motifs in Nicotinamide-Phenylboronic Acid Crystals
Executive Summary
This technical guide analyzes the supramolecular architecture of binary crystalline systems formed between Nicotinamide (NAM) and Phenylboronic Acid (PBA) derivatives. In pharmaceutical crystal engineering, NAM is a premier co-crystal former due to its high aqueous solubility and hydrotropic properties, while PBA derivatives are increasingly utilized for their reversible covalent binding capabilities (e.g., in glucose sensing and drug delivery).
The core of this guide focuses on the competition between homosynthons (self-association) and heterosynthons (cross-association). Understanding these hydrogen bonding motifs is critical for researchers aiming to modulate the physicochemical properties—such as solubility, stability, and bioavailability—of boronic acid-based active pharmaceutical ingredients (APIs).
Part 1: Theoretical Framework & Synthon Hierarchy
The Molecular Players
To engineer the crystal lattice, one must first understand the donor/acceptor capabilities of the components:
-
Nicotinamide (NAM): A hydrotropic vitamin B3 derivative.
-
Pyridine Ring:[1] Strong H-bond acceptor (
). -
Amide Group: Dual donor (
) and acceptor ( ).
-
-
Phenylboronic Acid (PBA): A Lewis acid with a planar trigonal geometry.
-
Boronic Acid Group (
): Acts as a double donor and double acceptor. It possesses conformational flexibility, existing in syn-syn or syn-anti conformations.
-
The Competitive Landscape
Crystal packing is dictated by Etter’s Rules and the hierarchy of supramolecular synthons. In the NAM-PBA binary system, three primary forces compete:
-
PBA Homodimerization: Boronic acids naturally form centrosymmetric dimers (
motif) similar to carboxylic acids. -
NAM Homodimerization: NAM molecules can self-assemble via amide-to-amide hydrogen bonds (
). -
The Heterosynthon Target: The formation of a co-crystal relies on the heterosynthon (
) being energetically more favorable than the individual homosynthons.
Part 2: Structural Landscape & Key Motifs
The following section details the specific hydrogen bonding motifs observed or predicted in these systems based on crystallographic data (CSD analysis).
Motif A: The Boronic Acid-Pyridine Heterosynthon (Primary Driver)
This is the most robust interaction in the matrix. The acidity of the boronic hydroxyl group complements the basicity of the pyridine nitrogen.
-
Interaction:
[2][3] -
Geometry: The boronic acid typically adopts a syn-anti conformation to facilitate this bond while leaving the second hydroxyl group free for further networking.
-
Significance: This interaction disrupts the PBA homodimer, driving the formation of the co-crystal.
Motif B: The Acid-Amide Interaction (Secondary Stabilizer)
Once the primary anchor (Motif A) is established, the remaining functional groups satisfy their hydrogen bonding potential through secondary interactions.
-
Interaction:
-
Geometry: This often results in lateral chaining or sheet formation, linking the NAM-PBA heterodimers into a 2D or 3D network.
Motif C: The Boronic Acid Homodimer (The Competitor)
In cases of non-stoichiometric mixing or kinetic trapping, the PBA homodimer may persist.
-
Interaction:
(Cyclic dimer) -
Graph Set:
-
Observation: If this motif is dominant in PXRD/FTIR analysis, it indicates a failure to form the co-crystal or a phase separation.
Visualization of Synthon Competition
The following diagram illustrates the logical pathway of crystallization and the competition between motifs.
Caption: Logical flow of supramolecular assembly showing the competition between homodimers and the thermodynamically preferred heterosynthon.
Part 3: Experimental Protocols
To reliably access the NAM-PBA heterosynthons, Liquid-Assisted Grinding (LAG) is the recommended protocol. It offers higher screening efficiency and "greener" synthesis compared to traditional solvent evaporation.
Protocol: Mechanochemical Synthesis via LAG
Objective: Synthesize a 1:1 co-crystal of Nicotinamide and Phenylboronic Acid.
Materials
-
Nicotinamide (>99% purity)
-
Phenylboronic Acid (>98% purity)
-
Solvent: Methanol or Ethanol (Analytical Grade)
-
Equipment: Retsch MM400 Mixer Mill or standard mortar and pestle.
Step-by-Step Methodology
-
Stoichiometric Weighing: Weigh equimolar amounts of NAM (122.12 g/mol ) and PBA (121.93 g/mol ).
-
Example: 122 mg NAM + 122 mg PBA.
-
-
Pre-Mixing: Place both solids into a 10mL stainless steel grinding jar containing two 5mm stainless steel balls.
-
Liquid Assistance: Add a catalytic amount of solvent (
).-
Calculation: For 244 mg total mass, add ~48-50
of Methanol. -
Reasoning: The solvent acts as a molecular lubricant, increasing molecular mobility and facilitating the breaking of homodimer bonds.
-
-
Grinding:
-
Frequency: 25-30 Hz.
-
Time: 20-30 minutes.
-
Note: If using a mortar and pestle, grind vigorously for 30-45 minutes until a uniform, dry powder is obtained.
-
-
Drying: Allow the powder to dry at ambient temperature for 2 hours to remove residual solvent.
Characterization Workflow
The following workflow ensures the validation of the new phase.
Caption: Sequential characterization workflow. PXRD serves as the primary "fingerprint" to confirm a new crystal phase.[4]
Part 4: Data Interpretation & Application
Distinguishing Motifs via FTIR
FTIR is a rapid diagnostic tool to confirm the formation of the Heterosynthon (Motif A).
| Functional Group | Pure NAM ( | Pure PBA ( | Co-Crystal Target ( | Mechanistic Explanation |
| O-H Stretch | N/A | ~3200-3400 (Broad) | Shifted/Sharpened | Disruption of PBA homodimer; formation of discrete O-H...N bonds. |
| C=O Stretch | ~1680 | N/A | ~1660-1670 | Participation of amide carbonyl in secondary H-bonding network. |
| B-O Stretch | N/A | ~1340 | Shifted | Change in boron environment due to syn-anti conformational lock. |
Pharmaceutical Implications
The formation of NAM-PBA co-crystals directly impacts drug development parameters:
-
Solubility Enhancement: The hydrophilic nature of NAM disrupts the tight packing of lipophilic PBA derivatives, increasing the dissolution rate in aqueous media.
-
Stability: The
heterosynthon is generally more thermally stable than the weak Van der Waals forces holding pure PBA lattices together. -
Bioavailability: Boronic acids are often P-gp substrates. Co-crystallization can alter membrane permeability pathways.
References
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English.
-
Aakeröy, C. B., et al. (2011). Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids. Crystal Growth & Design.
-
Friščić, T., et al. (2009). Screening for inclusion compounds and pharmaceutically acceptable co-crystals using neat and liquid-assisted grinding.[5] Chemical Communications.
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.
-
Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide | MDPI [mdpi.com]
- 5. sysrevpharm.org [sysrevpharm.org]
The Stability of Amide-Linked Phenylboronic Acids: A Comprehensive Technical Guide
Executive Summary
Amide-linked phenylboronic acids (PBAs) are ubiquitous structural motifs in modern chemical biology, serving as critical components in carbohydrate sensors, bioconjugation linkers, and covalent drugs (e.g., beta-lactamase and proteasome inhibitors). However, the vacant p-orbital on the boron atom renders these compounds highly susceptible to environmental degradation. For researchers and drug development professionals, understanding the kinetic stability of these molecules is not merely an analytical formality—it is a prerequisite for successful assay design and formulation.
This whitepaper provides an in-depth mechanistic analysis of the degradation pathways affecting amide-linked PBAs, contrasting N-linked and C-linked topologies, and establishes field-proven, self-validating protocols for quantifying their stability.
Structural Topologies: The Electronic Dichotomy
The stability of an amide-linked PBA is fundamentally dictated by its topology, which determines the electronic influence exerted on the boronic acid moiety. There are two primary architectures:
-
N-Linked Amides (Aminophenylboronic acid derivatives): The amide nitrogen is directly attached to the phenyl ring (
). Through resonance, this linkage acts as a weak electron-donating group (EDG), increasing electron density on the aromatic ring. -
C-Linked Amides (Carboxyphenylboronic acid derivatives): The carbonyl carbon is attached to the phenyl ring (
). This linkage acts as a strong electron-withdrawing group (EWG), depleting electron density from the ring and increasing the Lewis acidity of the boron atom.
This electronic dichotomy governs which degradation pathway will dominate under physiological or synthetic conditions.
The Mechanistic Dichotomy of Degradation
Amide-linked PBAs primarily degrade via two competing pathways: base-catalyzed protodeboronation and oxidative deboronation. The electronic nature of the amide linkage inversely affects the susceptibility to each pathway.
Base-Catalyzed Protodeboronation
Under alkaline conditions, PBAs undergo C–B bond cleavage to yield the corresponding arene and boric acid. The mechanism initiates with the reversible addition of a hydroxide ion to the empty p-orbital, forming a tetrahedral boronate anion (
For highly electron-deficient arenes—such as C-linked carboxamides —the cleavage proceeds via the liberation of a transient aryl anion, which is subsequently protonated by water[1]. Because the transition state possesses significant carbanionic character, the EWG nature of the C-linked amide lowers the activation energy, drastically accelerating degradation[2]. Consequently, C-linked amides are inherently less stable in basic media than their N-linked counterparts.
Oxidative Deboronation
Conversely, oxidative deboronation is driven by reactive oxygen species (ROS), such as
The "Ester Illusion": Hydrolysis of Protected PBAs
A common misconception in synthetic planning is that protecting a PBA as a pinacol ester (Bpin) completely halts degradation. However, rigorous kinetic studies have demonstrated that under basic aqueous conditions, the ester undergoes pre-hydrolysis to the free boronic acid, which subsequently degrades[4]. In certain stereoelectronic environments, the boronic ester itself can undergo direct protodeboronation faster than the free acid due to the altered sterics of the esterified complex[4].
Fig 1. Mechanistic dichotomy of PBA degradation: Protodeboronation vs. Oxidation.
Comparative Stability Profiles
To aid in rational drug design and sensor development, the following table summarizes the causal relationship between amide topology and degradation kinetics.
| Topology | Linkage Type | Dominant Electronic Effect | Protodeboronation Rate (Base) | Oxidative Degradation Rate (ROS) |
| N-Linked Amide | Ar-NH-C(=O)R | Weakly Electron-Donating | Slower (Higher | Faster (Lower |
| C-Linked Amide | Ar-C(=O)-NHR | Electron-Withdrawing | Faster (Lower | Slower (Higher |
| Benzoxaborolone | Cyclic Ar-B-O-C(=O) | EWG + Stereoelectronic | Moderate | Extremely Slow |
Note: Benzoxaborolones utilize stereoelectronic effects to destabilize the oxidation transition state, improving oxidative stability by over four orders of magnitude compared to standard PBAs[3].
Experimental Methodologies for Stability Profiling
Relying solely on UV-Vis spectroscopy to monitor PBA degradation is dangerous, as the formation of strongly absorbing side products often convolutes the data. The following protocols utilize NMR and HPLC to create self-validating analytical systems.
Protocol 1: NMR-Based Protodeboronation Kinetic Assay
This protocol isolates the specific rate constant of the boronate degradation (
-
Sample Preparation: Dissolve the amide-linked PBA (20 mM) and an internal standard (e.g., 1,3,5-trimethoxybenzene or fluorobenzene, 10 mM) in 50% aqueous 1,4-dioxane.
-
Causality: Dioxane ensures homogeneity for the poorly water-soluble PBA while providing a stable lock signal that does not participate in the reaction.
-
-
pH Modulation: Adjust the pH to > 13 using KOH.
-
Causality: At pH > 13, the PBA is driven entirely into the boronate anion state (
). This isolates the unimolecular degradation rate and prevents auto-catalysis from the neutral species[1].
-
-
Data Acquisition: Heat the sample to 70 °C within the NMR spectrometer. Acquire
and spectra at defined intervals (e.g., every 10 minutes for 12 hours). -
Self-Validation (Mass Balance): Integrate the decreasing Ar-B signals against the increasing Ar-H (arene) signals relative to the internal standard.
-
Validation Check: If the sum of
, a competing pathway (e.g., oxidation or polymerization) is occurring, which invalidates the protodeboronation-specific rate.
-
-
Kinetic Extraction: Plot
versus time. The slope yields the pseudo-first-order rate constant ( ), from which the half-life ( ) is calculated.
Fig 2. Self-validating NMR workflow for profiling base-catalyzed protodeboronation.
Protocol 2: HPLC-Based Oxidative Degradation Assay
-
Preparation: Prepare a 1 mM solution of the amide-linked PBA in PBS (pH 7.4).
-
Oxidant Introduction: Add
to a final concentration of 10 mM (10x excess to ensure pseudo-first-order kinetics). -
Quenching & Sampling: At defined time points, extract 50 µL aliquots and quench with an equal volume of 20 mM sodium thiosulfate (to neutralize residual peroxide).
-
Chromatography: Analyze via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Monitor the disappearance of the PBA peak and the appearance of the corresponding phenol peak.
Structural Strategies for Enhancing Stability
When an amide-linked PBA exhibits unacceptable degradation kinetics, researchers can employ several structural modifications:
-
Steric Shielding: Introducing ortho-substituents (e.g., methyl groups) around the boron atom sterically hinders the approach of water or ROS. However, ortho-substituents can sometimes accelerate protodeboronation by twisting the boronic acid out of planarity with the arene, disrupting stabilizing resonance.
-
Intramolecular Coordination (Wulff-type): Positioning an amine or amide nitrogen in close spatial proximity to the boron atom allows for dynamic N→B dative bonding. This partially fills the empty p-orbital, significantly reducing susceptibility to nucleophilic attack by ROS.
-
Benzoxaborolone Scaffolds: Cyclizing a carboxyphenylboronic acid into a benzoxaborolone restricts the geometry of the C–B bond. This stereoelectronic effect reduces electron donation from the cyclic oxygen to the developing p-orbital during oxidation, vastly improving oxidative stability while maintaining reversible covalent binding capabilities[3].
References
1. 2. 3. 4.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
3-(3-pyridylcarbonylamino)phenylboronic acid synonyms
Title: 3-(3-Pyridylcarbonylamino)phenylboronic Acid: Technical Profile & Synonyms Subtitle: A Senior Scientist’s Guide to Nomenclature, Synthesis, and Application Logic
Abstract
This technical guide provides a comprehensive analysis of 3-(3-pyridylcarbonylamino)phenylboronic acid (CAS 109445-19-4 ), a specialized organoboron building block used in medicinal chemistry and chemical biology.[1] Beyond a simple list of synonyms, this document explores the structural logic behind its naming conventions, its equilibrium behaviors (boroxine formation), and its critical role as a transition-state analog in protease inhibition and Suzuki-Miyaura cross-coupling.[1]
Nomenclature & Synonyms
In the chemical inventory and patent landscape, this compound is rarely referenced by a single name.[1] For researchers navigating procurement or database searches, understanding the hierarchy of synonyms is critical to avoid missed hits.[1]
Primary Chemical Identity
-
Molecular Formula: C₁₂H₁₁BN₂O₃[1]
Synonym Hierarchy Table
| Category | Synonym | Technical Context |
| IUPAC / Systematic | (3-(Nicotinamido)phenyl)boronic acid | Preferred for formal documentation.[1] |
| Structural Description | N-(3-Boronophenyl)nicotinamide | Emphasizes the amide bond formation between nicotinic acid and aniline.[1] |
| Component-Based | 3-[(3-Pyridinylcarbonyl)amino]benzeneboronic acid | Explicitly describes the linker (carbonylamino) and heterocycle (pyridinyl).[1] |
| Inverted Construction | B-[3-[(3-Pyridinylcarbonyl)amino]phenyl]boronic acid | Often found in legacy databases (e.g., Beilstein, CA Index).[1] |
| SMILES String | O=C(NC1=CC(B(O)O)=CC=C1)C2=CC=CN=C2 | Essential for chemoinformatic substructure searches.[1] |
Scientist’s Note: The term "3-pyridylcarbonyl" is chemically synonymous with "nicotinoyl."[1] Therefore, searches for "3-nicotinoylaminophenylboronic acid" are also valid and may yield unique vendor results.[1]
Chemical Properties & Stability Logic
As a boronic acid, this compound does not exist as a static monomer in the solid state.[1] Understanding its dynamic equilibrium is essential for accurate weighing and stoichiometry.[1]
The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1] This is a reversible process driven by entropy and water removal.[1]
-
Implication: A "98% pure" sample may actually be a mixture of the free acid and the boroxine anhydride.[1]
-
Protocol: Always assume a variable water content. For precise stoichiometry in Suzuki couplings, use an excess (1.1–1.5 equiv) or pre-activate the boronic acid with a base (e.g., K₂CO₃) in water/organic solvent mixtures to hydrolyze the boroxine back to the reactive monomer [1].[1]
DOT Diagram: Boroxine Equilibrium & Activation
Figure 1: The reversible dehydration of 3-(nicotinamido)phenylboronic acid into its boroxine trimer.[1] Aqueous base shifts the equilibrium toward the reactive monomeric species.[1]
Synthesis & Manufacturing
The synthesis of 3-(3-pyridylcarbonylamino)phenylboronic acid is a classic amide coupling, but the presence of the boronic acid moiety requires specific care to prevent protodeboronation (loss of the boron group).[1]
Synthetic Pathway
-
Starting Materials: 3-Aminophenylboronic acid (hemisulfate salt is often more stable) and Nicotinoyl chloride hydrochloride (or Nicotinic acid + coupling agent like HATU).[1]
-
Solvent System: Anhydrous THF or DMF with an organic base (DIPEA or Et₃N).[1]
-
Critical Control Point: Avoid highly acidic aqueous workups, which can facilitate C-B bond cleavage.[1]
DOT Diagram: Synthesis Workflow
Figure 2: Synthetic route emphasizing the mild workup required to preserve the carbon-boron bond.[1]
Applications in Drug Discovery
This compound is not merely a passive building block; its structure encodes specific biological and chemical reactivities.[1][3]
A. Protease Inhibition (Serine Proteases)
Boronic acids are "warheads" for serine proteases (e.g., Thrombin, HCV NS3, Proteasome).[1]
-
Mechanism: The boron atom acts as an electrophile, accepting the lone pair from the active site serine hydroxyl group.[1]
-
Transition State Analog: This forms a tetrahedral boronate adduct that mimics the transition state of peptide hydrolysis, tightly binding the enzyme [2].[1]
-
Role of Nicotinamide: The nicotinamide tail provides "address" specificity, likely interacting with the S1 or S2 pockets of the target enzyme via hydrogen bonding or pi-stacking.[1]
B. Suzuki-Miyaura Cross-Coupling
Used to introduce the N-(3-phenyl)nicotinamide scaffold into biaryl drugs.[1]
-
Protocol Tip: Use Pd(dppf)Cl₂ as the catalyst for sterically hindered or heteroaryl chlorides.[1] The nicotinamide nitrogen can coordinate to Pd, so higher catalyst loading (3-5 mol%) may be necessary compared to simple phenylboronic acids.[1]
Handling & Analytics Protocol
To ensure reproducibility, the following QC steps are recommended upon receipt of the material.
Quality Control (QC) Checklist
-
¹H NMR (DMSO-d₆):
-
HPLC Purity:
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]
-
Smoum, R., et al. (2012).[1] "Boron Containing Compounds as Protease Inhibitors."[1] Chemical Reviews, 112(7), 4156–4220.[1] Link[1]
-
BLD Pharm. (2025).[1] "Product Datasheet: this compound (CAS 109445-19-4)." Link
-
AiFChem. (2025).[1] "Compound 109445-19-4 Structure and Synonyms." Link
Sources
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of (3-(Nicotinamido)phenyl)boronic Acid
This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of (3-(Nicotinamido)phenyl)boronic acid . This substrate presents unique challenges due to the presence of a Lewis-basic pyridine moiety (potential catalyst poison) and a polar amide linkage.
Abstract & Strategic Overview
This compound is a bifunctional building block often employed in the synthesis of kinase inhibitors and biaryl amides. Its structure combines a nucleophilic boronic acid with a nicotinamide core.
Core Challenges:
-
Catalyst Deactivation: The pyridine nitrogen is a competent ligand for Pd(II), potentially displacing phosphines and forming inactive Pd(Pyridine)n complexes.
-
Solubility: The amide backbone induces high crystallinity and polarity, often requiring polar aprotic cosolvents (DMF, DMSO) which can complicate workup.
-
Protodeboronation: While the meta-substitution pattern offers stability, high temperatures in aqueous base can still trigger C-B bond cleavage.
Recommended Strategy: Utilize a "Ligand-Overload" or "Bulky-Ligand" strategy. Sterically demanding ligands (e.g., XPhos, SPhos) or strongly coordinating bidentate ligands (e.g., dppf) prevent the pyridine nitrogen from sequestering the active palladium species.
Substrate Analysis & Handling
-
Chemical Name: this compound
-
Molecular Weight: ~242.04 g/mol
-
Storage: Hygroscopic. Store at 4°C under inert atmosphere. Boronic acids can dehydrate to form boroxines (anhydrides); this is reversible in aqueous reaction media and does not affect stoichiometry.
Critical Experimental Considerations
Catalyst System Selection
-
Standard (Robust): Pd(dppf)Cl2·DCM
-
Why: The bidentate ferrocenyl ligand creates a wide bite angle and binds tightly to Pd, resisting displacement by the pyridine nitrogen.
-
-
High-Performance (Challenging Electrophiles): XPhos Pd G2 or Pd(OAc)2 + XPhos
-
Why: XPhos is electron-rich (facilitates oxidative addition) and extremely bulky (blocks pyridine coordination).
-
Base & Solvent Effects[1]
-
Base: K3PO4 (Potassium Phosphate, tribasic) is superior to carbonates for heteroaryl couplings. It provides sufficient basicity for transmetallation without triggering rapid protodeboronation.
-
Solvent: 1,4-Dioxane/Water (4:1) is the standard. If the substrate is insoluble, switch to DMF/Water or n-Butanol.
Standardized Experimental Protocol
Materials Checklist
-
Nucleophile: this compound (1.2 – 1.5 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%)
-
Base: K3PO4 (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed).
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
-
Charge a reaction vial (microwave or pressure tube) with the Aryl Halide (1.0 equiv) and This compound (1.2 equiv).
-
Add Pd(dppf)Cl2·DCM (0.05 equiv).
-
Critical Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes. (Removal of O2 is vital to prevent homocoupling of the boronic acid).
Step 2: Solvent & Base Addition [1]
-
Add 1,4-Dioxane (concentration ~0.1 M relative to halide).
-
Add degassed aqueous K3PO4 (2.0 M) (3.0 equiv).
-
Note: If solids do not dissolve, add a minimal amount of DMF or Ethanol.
-
Step 3: Reaction Execution
-
Thermal: Heat block at 80–90°C for 4–12 hours.
-
Microwave (Preferred): 100°C for 30–60 minutes.
-
Monitoring: Check LC-MS for consumption of the aryl halide. The boronic acid may show multiple peaks (boroxine/acid equilibrium) or protodeboronation byproducts (nicotinanilide).
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with EtOAc and water.
-
Pd Scavenging: If the product contains pyridine residues, Pd removal is difficult. Wash the organic layer with 10% aqueous L-Cysteine or use a solid-supported metal scavenger (e.g., SiliaMetS® Thiol).
-
Dry over Na2SO4, filter, and concentrate.
-
Purify via Flash Chromatography (DCM/MeOH gradient).
Visualized Workflows
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling of nicotinamide-boronic acids, emphasizing inert atmosphere handling.
Mechanistic Troubleshooting Logic
Caption: Decision tree for addressing common failure modes: catalyst poisoning, homocoupling, and deboronation.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst poisoning by pyridine N. | Switch to XPhos Pd G2 or increase catalyst loading to 10 mol%. |
| Start Material Recovery | Oxidative addition failed. | Ensure the Aryl Halide is I or Br (not Cl). Use SPhos for sterically hindered halides. |
| Protodeboronation | Base too strong / Temp too high. | Switch base to K3PO4 or KF . Reduce temperature to 60°C. Use anhydrous conditions (DMF/Cs2CO3). |
| Black Precipitate | Pd aggregation (Pd black). | Ligand insufficient to stabilize Pd(0). Add 10 mol% free ligand (e.g., PPh3 or XPhos). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Malinowski, P. J., et al. (2024). Aminative Suzuki–Miyaura coupling.[2] Science, 383(6686), 1019–1024. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Application Notes. Link
Sources
Application Note: Synthesis and Validation of Dual-Responsive Nicotinamide Boronic Acid (NA-PBA) Hydrogels for Closed-Loop Insulin Delivery
Executive Overview
The development of autonomous, "smart" hydrogels for closed-loop insulin delivery remains a critical frontier in diabetes management. Traditional phenylboronic acid (PBA) based hydrogels suffer from a fundamental chemical limitation: the high pKa of standard PBA (~8.8) renders it largely uncharged and hydrophobic at physiological pH (7.4), leading to sluggish glucose responsiveness[1].
This application note details the synthesis and validation of a next-generation copolymeric hydrogel utilizing a rationally designed Nicotinamide-Functionalized Phenylboronic Acid (NA-PBA) monomer. By integrating a nicotinamide moiety, this system achieves a dual-responsive architecture that dramatically enhances insulin release kinetics through synergistic pKa modulation and redox-triggered volume phase transitions.
Mechanistic Causality: The Dual-Trigger Architecture
The NA-PBA hydrogel operates on a self-regulating, self-amplifying dual mechanism:
-
Primary Trigger (pKa Modulation & Dynamic Covalent Bonding): The electron-withdrawing nature of the nicotinamide group increases the Lewis acidity of the boron atom, effectively lowering its pKa closer to 7.4. At physiological pH, the NA-PBA exists in equilibrium with its charged, hydrophilic boronate form. Upon binding with the cis-diols of glucose, this equilibrium shifts entirely to the charged state, inducing osmotic swelling[1].
-
Secondary Trigger (Redox-Induced Hydrophilicity): To eliminate the hysteresis typically seen in PBA networks, Glucose Oxidase (GOx) is co-encapsulated within the matrix. GOx catalyzes the conversion of glucose into gluconic acid and hydrogen peroxide (H₂O₂). The generated H₂O₂ oxidizes the nicotinamide moiety. Oxidation of the nicotinamide group drastically increases the polymer's hydrophilicity, triggering a secondary, rapid swelling mechanism that exponentially enhances the permeability of the hydrogel to water-soluble molecules such as insulin[2].
Figure 1: Dual-responsive signaling pathway of NA-PBA hydrogels for autonomous insulin delivery.
Materials & Reagents
-
Monomers: 3-Aminophenylboronic acid monohydrate (APBA), Nicotinoyl chloride hydrochloride, Acrylamide (AAm).
-
Crosslinker & Initiators: N,N'-Methylenebisacrylamide (MBA), Ammonium persulfate (APS), Tetramethylethylenediamine (TEMED).
-
Proteins: Human Recombinant Insulin (Zn-free), Glucose Oxidase (GOx, Aspergillus niger).
-
Solvents/Buffers: Anhydrous Tetrahydrofuran (THF), Triethylamine (TEA), Phosphate Buffered Saline (PBS, pH 7.4).
Experimental Protocols
The following workflows are designed as self-validating systems, ensuring that progression to the next step only occurs if the fundamental physicochemical criteria are met.
Figure 2: Step-by-step experimental workflow for synthesizing and validating NA-PBA hydrogels.
Protocol A: Synthesis of N-(3-boronophenyl)nicotinamide (NA-PBA)
Causality: The amidation reaction links the redox-active nicotinamide group to the glucose-sensing boronic acid. Anhydrous conditions are critical to prevent the premature hydrolysis of nicotinoyl chloride into nicotinic acid.
-
Dissolve 10 mmol of APBA in 30 mL of anhydrous THF under a nitrogen atmosphere.
-
Add 12 mmol of TEA. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct and driving the nucleophilic acyl substitution forward.
-
Dropwise, add 10 mmol of nicotinoyl chloride hydrochloride dissolved in 10 mL THF over 30 minutes at 0°C.
-
Stir at room temperature for 12 hours. Filter the triethylammonium chloride salts and precipitate the product in cold diethyl ether.
-
Self-Validation (QC): Perform ¹H-NMR in DMSO-d₆. Proceed only if the primary amine peak (~5.0 ppm) has disappeared and the secondary amide proton (~10.2 ppm) is visible.
Protocol B: Fabrication of the Dual-Responsive Hydrogel
Causality: Polymerization must be conducted at low temperatures to preserve the tertiary structure and bioactivity of the encapsulated proteins.
-
In a glass vial, dissolve AAm (90 mol%), NA-PBA (10 mol%), and MBA (1 mol% relative to total monomers) in 1 mL of PBS (pH 7.4).
-
Chill the pre-gel solution to 4°C.
-
Add 5 mg of Insulin and 2 mg of GOx to the solution, stirring gently to avoid foaming.
-
Initiate polymerization by adding 10 µL of 10% (w/v) APS followed immediately by 2 µL of TEMED.
-
Self-Validation (QC): Perform the vial inversion test after 30 minutes. A self-supporting gel indicates successful crosslinking. For rigorous validation, conduct oscillatory rheology (frequency sweep from 0.1 to 100 rad/s). At higher frequencies, the storage modulus (G′) must be greater than the loss modulus (G″), indicating a stable, elastic gel-like character[3].
Protocol C: In Vitro Glucose-Responsive Insulin Release Assay
Causality: A 100 kDa Molecular Weight Cut-Off (MWCO) membrane is utilized because it allows the free diffusion of released insulin (~5.8 kDa) while completely retaining the larger GOx enzyme (~160 kDa) within the hydrogel matrix.
-
Place the synthesized hydrogel disc into a 100 kDa MWCO dialysis bag.
-
Submerge the bag in 10 mL of PBS (pH 7.4) at 37°C with gentle shaking (100 rpm).
-
Alternate the incubation medium every 2 hours between normoglycemic (100 mg/dL glucose) and hyperglycemic (400 mg/dL glucose) solutions.
-
Withdraw 0.5 mL aliquots at predetermined intervals (replacing with fresh buffer) and quantify insulin concentration using a standard Insulin ELISA kit.
-
Self-Validation (QC): The release profile must demonstrate a step-function (pulsatile) geometry. High basal leakage during the normoglycemic phase indicates insufficient crosslinking density (MBA concentration must be increased).
Quantitative Data & Expected Outcomes
The tables below summarize the expected physicochemical properties and release kinetics of the optimized NA-PBA hydrogel formulations.
Table 1: Hydrogel Formulation and Physicochemical Properties Note: Increasing the NA-PBA molar ratio significantly enhances the swelling response under hyperglycemic conditions due to increased boronate complexation and nicotinamide oxidation.
| Formulation ID | NA-PBA (mol%) | AAm (mol%) | Gelation Time (min) | Swelling Ratio (100 mg/dL) | Swelling Ratio (400 mg/dL) |
| Gel-A | 5 | 95 | 25 | 1.2 ± 0.1 | 1.8 ± 0.2 |
| Gel-B | 10 | 90 | 28 | 1.3 ± 0.1 | 3.4 ± 0.3 |
| Gel-C | 15 | 85 | 35 | 1.4 ± 0.2 | 4.1 ± 0.4 |
Table 2: Pulsatile Insulin Release Kinetics (Gel-B Formulation) Note: The data illustrates the "on-off" capability of the hydrogel, demonstrating minimal insulin leakage during normoglycemia and rapid, volume-transition-driven release during hyperglycemia.
| Time Interval (Hours) | Simulated State (Glucose Level) | Cumulative Insulin Release (%) |
| 0 - 2 | Normoglycemia (100 mg/dL) | 5.2 ± 0.8 |
| 2 - 4 | Hyperglycemia (400 mg/dL) | 42.5 ± 2.1 |
| 4 - 6 | Normoglycemia (100 mg/dL) | 48.1 ± 1.9 |
| 6 - 8 | Hyperglycemia (400 mg/dL) | 85.3 ± 3.4 |
References
- Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI.
- Advances in bioinspired polymer hydrogel systems with biomedical functionalities. Taylor & Francis.
- Injectable Self-Healing Glucose-Responsive Hydrogels with pH-Regul
Sources
Application Note: Preparation of (3-(Nicotinamido)phenyl)boronic acid pinacol ester
Abstract & Introduction
The conversion of arylboronic acids to their corresponding pinacol esters is a critical transformation in medicinal chemistry, particularly for optimizing Suzuki-Miyaura cross-coupling reactions.[1] While free boronic acids are versatile, they often suffer from variable stoichiometry (due to anhydride/boroxine formation), difficult purification, and protodeboronation instability.[1][2]
This Application Note details the preparation of (3-(Nicotinamido)phenyl)boronic acid pinacol ester from its parent boronic acid. This specific substrate combines a polar nicotinamide moiety with a boronic acid, presenting unique solubility and purification challenges compared to lipophilic arylboronic acids.
Key Advantages of the Pinacol Ester Form:
-
Enhanced Stability: Significant resistance to protodeboronation during storage.
-
Stoichiometric Precision: Elimination of the variable hydration/trimerization state found in the free acid.
-
Purification: Improved solubility in organic solvents, facilitating silica gel chromatography or recrystallization.
Chemical Background & Strategy
Reaction Mechanism
The formation of the pinacol ester is a condensation reaction driven by thermodynamics. The chelating effect of the cis-diol (pinacol) forms a stable 5-membered dioxaborolane ring. To drive the equilibrium to completion, the water byproduct must be removed.
Reaction Scheme:
Experimental Design Considerations
-
Solvent Choice: The starting material contains a polar amide and a pyridine ring, making it sparingly soluble in non-polar solvents like pure toluene. A polar aprotic co-solvent (THF) or a solubilizing reflux (Toluene/Ethanol) is often required, though anhydrous THF with a desiccant is the mildest approach.
-
Water Removal:
-
Method A (Azeotropic): Refluxing toluene with a Dean-Stark trap. (Best for scale-up >5g).
-
Method B (Desiccant):[3] Stirring in THF with anhydrous
. (Best for small scale <1g or temperature-sensitive substrates).
-
-
Purification: Boronate esters can hydrolyze on acidic silica gel. Deactivated silica or recrystallization is recommended.
Experimental Protocols
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |
| This compound | ~242.04 | 1.0 | Substrate |
| Pinacol (2,3-Dimethyl-2,3-butanediol) | 118.17 | 1.1 - 1.2 | Reagent |
| Magnesium Sulfate ( | 120.37 | 2.0 - 5.0 | Desiccant (Method B) |
| Toluene / THF | - | Solvent | Medium |
Method A: Azeotropic Distillation (Scalable)
Recommended for batches >5g where solubility permits.
-
Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging: Add this compound (1.0 equiv) and Pinacol (1.1 equiv) to the flask.
-
Solvent: Add Toluene (10-15 mL/g of substrate). Note: If the substrate does not disperse well, add THF (10% v/v) to aid solubility, though this affects the boiling point.
-
Reflux: Heat the mixture to reflux (
bath). Stir vigorously. -
Monitoring: Maintain reflux for 2–4 hours. Water separation should be visible in the trap. Monitor conversion by TLC (use 5% MeOH in DCM) or LC-MS.
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold toluene. If soluble, concentrate the solvent in vacuo.
-
Purification: Recrystallize the residue from a mixture of EtOAc/Hexanes or Acetonitrile.
Method B: Desiccant-Promoted Condensation (Mild)
Recommended for small scale (<1g) or high-polarity substrates.
-
Setup: Oven-dried RBF with a nitrogen inlet.
-
Dissolution: Dissolve this compound (1.0 equiv) and Pinacol (1.2 equiv) in anhydrous THF (10 mL/g).
-
Dehydration: Add anhydrous
(5.0 equiv). The large excess acts as both a water scavenger and a physical grinding agent. -
Reaction: Stir at Room Temperature (RT) for 12–24 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the hydrated
. Wash the pad with dry THF or EtOAc. -
Isolation: Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.
-
Purification: Triturate with cold hexanes or pentane to remove excess pinacol. Filter the solid product.
Process Visualization
Caption: Decision tree for selecting the optimal synthesis route based on scale and solubility.
Quality Control & Troubleshooting
Analytical Markers
-
NMR (DMSO-
or ):-
Look for the disappearance of the broad boronic acid
protons (usually > 8.0 ppm, often broad singlets). -
Diagnostic Signal: A strong singlet integrating to 12H at
ppm, corresponding to the four methyl groups of the pinacol ring. -
Aromatic Region: The nicotinamide protons should remain intact. Ensure no hydrolysis of the amide bond (check for free amine signals).
-
-
Mass Spectrometry:
-
Expect the parent ion
. Note that boronate esters can sometimes hydrolyze in the LC-MS source; use non-acidic mobile phases if possible.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Water not effectively removed. | Ensure Dean-Stark is functioning or use fresh, oven-dried |
| Low Yield | Hydrolysis during workup. | Avoid acidic aqueous washes. Store product under inert atmosphere. |
| Impurities on Silica | Decomposition on acidic silica. | Pre-treat silica gel with 1% |
| Product is Sticky/Oil | Excess pinacol remaining. | Triturate with cold pentane; pinacol is soluble, the aryl boronate is often less so. |
Safety & Handling
-
Boronic Acids: Generally considered low toxicity, but handle as potential irritants.
-
Pinacol: Irritant.
-
Solvents: Toluene and THF are flammable. Use in a fume hood.
-
Waste: Dispose of boron-containing waste in designated containers according to local EHS regulations.
References
-
Preparation of Pinacol Esters (General Protocol)
- Title: Isobutylboronic acid pinacol ester.
- Source: Organic Syntheses, 2011, Vol. 88, pp. 212-223.
-
URL:[Link]
- Relevance: Establishes the standard MgSO4/Ether (or THF)
-
Stability of Boronate Esters
-
Nicotinamide Boronates in Synthesis
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (3-(Nicotinamido)phenyl)boronic Acid as a High-Fidelity Sialic Acid Sensor
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, assay optimization, and step-by-step protocols for Indicator Displacement Assays (IDA).
Introduction & Mechanistic Rationale
Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on cell-surface glycoconjugates. Their overexpression is a critical biomarker for hypersialylation in oncology, correlating with tumor metastasis, immune evasion, and poor prognosis [1]. Traditional detection methods (e.g., HPLC, mass spectrometry, or lectin-binding assays) are often low-throughput, destructive, or suffer from poor stability.
Boronic acids offer a robust, reversible, and synthetic alternative for carbohydrate sensing. They covalently and reversibly bind to 1,2- or 1,3-diols to form cyclic boronate esters. However, achieving selectivity for sialic acid over highly abundant blood sugars like D-glucose remains a challenge.
Why (3-(Nicotinamido)phenyl)boronic acid (3-NAPBA)? As an application scientist, the selection of the receptor is the most critical variable. 3-NAPBA is engineered with a nicotinamido moiety that serves two mechanistic purposes:
-
pKa Modulation: The electron-withdrawing nature of the amide linkage lowers the pKa of the boronic acid, facilitating the formation of the reactive, tetrahedral boronate anion at physiological pH (7.4) [2].
-
Secondary Interactions: The nicotinamide group provides a hydrogen-bonding network that interacts favorably with the glycerol side chain (C7, C8, C9) and the N-acetyl group of sialic acid, enhancing binding affinity and selectivity over simple hexoses [3].
The Indicator Displacement Assay (IDA) System
To translate the binding event into a quantifiable signal, we utilize an Indicator Displacement Assay (IDA) using Alizarin Red S (ARS) [4]. ARS is a catechol-containing dye that binds strongly to boronic acids, resulting in a significant change in its fluorescence and absorbance properties.
The Causality of the Assay: When 3-NAPBA binds to ARS, the fluorescence of ARS is quenched (or shifted). Upon the introduction of sialic acid, the analyte competes for the boronic acid receptor. Because 3-NAPBA has a highly favorable binding geometry for sialic acid, Neu5Ac displaces the ARS dye. The release of free ARS restores its native fluorescence, providing a "turn-on" optical signal directly proportional to the sialic acid concentration.
Mechanism of Indicator Displacement Assay (IDA) for Sialic Acid Sensing.
Experimental Design & Self-Validating Controls
A trustworthy protocol must be self-validating. When setting up this sensor system, incorporate the following controls to ensure data integrity:
-
Positive Control (D-Fructose): Fructose has the highest affinity for phenylboronic acids among common monosaccharides. It serves as a positive control to validate that the ARS-displacement mechanism is functioning.
-
Negative Control (D-Glucose): Glucose has a very low affinity for monoboronic acids at physiological pH. Minimal fluorescence recovery in the presence of glucose confirms the assay's selectivity.
-
Buffer Selection: Use 0.1 M HEPES (pH 7.4). Expert Insight: Avoid phosphate buffers (PBS) if possible, as phosphate can weakly coordinate with boronic acids or cause precipitation issues with certain dye complexes over long incubation periods.
Quantitative Data Summary: Expected Affinities
The following table summarizes the expected relative binding behavior of 3-NAPBA in an ARS-IDA system at pH 7.4.
| Carbohydrate Analyte | Apparent Binding Constant ( | Relative Fluorescence Recovery (%) | Assay Role |
| Sialic Acid (Neu5Ac) | ~ 150 - 350 | 100% | Target Biomarker |
| D-Fructose | ~ 100 - 200 | 60 - 80% | Positive Control |
| D-Galactose | ~ 15 - 30 | < 15% | Specificity Check |
| D-Glucose | < 10 | < 5% | Negative Control |
Detailed Experimental Protocols
Workflow Overview
Step-by-step workflow for the 3-NAPBA/ARS Indicator Displacement Assay.
Protocol A: Preparation of the 3-NAPBA/ARS Reporter Complex
Goal: Establish the baseline quenched complex before analyte introduction.
-
Buffer Preparation: Prepare a 0.1 M HEPES buffer solution. Adjust the pH to exactly 7.40 using NaOH or HCl.
-
Stock Solutions:
-
Prepare a 10 mM stock of 3-NAPBA in DMSO. (Boronic acids can have limited aqueous solubility; DMSO ensures complete dissolution).
-
Prepare a 1.0 mM stock of Alizarin Red S (ARS) in Milli-Q water.
-
-
Dye Titration (Finding the Optimal Ratio):
-
In a 96-well black microplate, add ARS to a final concentration of 10 µM in 100 µL of HEPES buffer per well.
-
Titrate 3-NAPBA into the wells to achieve final concentrations ranging from 0 to 2.0 mM.
-
Incubate in the dark at room temperature for 20 minutes to allow equilibrium.
-
Measure fluorescence (Excitation: 468 nm; Emission: 572 nm).
-
Decision Point: Identify the concentration of 3-NAPBA that quenches ~80-90% of the ARS fluorescence. This concentration (typically between 0.5 mM and 1.0 mM) will be your fixed receptor concentration for Protocol B.
-
Protocol B: In Vitro Sialic Acid Quantification
Goal: Generate a standard curve and measure unknown samples.
-
Standard Preparation: Prepare a 100 mM stock of N-acetylneuraminic acid (Neu5Ac) in HEPES buffer. Perform serial dilutions to create standards ranging from 0.1 mM to 20 mM.
-
Assay Assembly:
-
To each well of a 96-well black plate, add the pre-optimized ARS (10 µM) and 3-NAPBA (e.g., 1.0 mM) complex in HEPES buffer (Volume: 100 µL).
-
Add 100 µL of the Sialic Acid standards (or unknown samples) to the respective wells. The final assay volume is 200 µL.
-
Include wells for D-Fructose (10 mM final) and D-Glucose (10 mM final) as controls.
-
-
Incubation: Shake the plate gently for 30 seconds, then incubate in the dark at room temperature for 30 minutes. Boronate ester exchange is rapid, but 30 minutes ensures complete thermodynamic equilibrium.
-
Measurement & Analysis:
-
Read the fluorescence (Ex: 468 nm / Em: 572 nm).
-
Plot the fluorescence intensity (
) against the concentration of Sialic Acid. Use a non-linear regression (e.g., one-site binding model) to determine the apparent binding constant ( ) and the Limit of Detection (LOD).
-
Troubleshooting & Best Practices
-
High Background Fluorescence (Poor Quenching): If the initial ARS fluorescence is not quenched by 3-NAPBA, check the pH of your buffer. Boronic acid-diol complexation requires the formation of the boronate anion. If the pH is too low, the boronic acid remains neutral and binds ARS weakly [1].
-
Interference from Biological Media: If adapting this protocol for cell lysates or serum, note that endogenous glycoproteins, lactate, and alpha-hydroxy acids can compete for the boronic acid. In complex matrices, implement a baseline subtraction using a non-binding boronic acid analog, or utilize a pre-filtration step (e.g., 3 kDa MWCO spin columns) if measuring free sialic acid.
-
DMSO Tolerance: Keep the final DMSO concentration in the assay below 5% (v/v). Higher concentrations can disrupt the hydrogen-bonding network critical for sialic acid recognition and alter the fluorescence quantum yield of ARS.
References
-
Matsumoto, A., Stephenson-Brown, A. J., Khan, T., Miyazawa, T., Cabral, H., Kataoka, K., & Miyahara, Y. (2017). "Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment." Chemical Science, 8(9), 6165-6170.[Link]
-
Ouchi, M., et al. (2021). "Molecular Boronic Acid-Based Saccharide Sensors." ACS Sensors, 6(4), 1481-1497.[Link]
-
Zhang, R., Miao, J.-P., Ge, C.-H., & Zhang, X. (2014). "Mono- and di-phenylboronic acid receptors with fluorescence sensitivity to D-fructose." Sensors and Actuators B: Chemical, 201, 162-171.[Link]
-
Springsteen, G., & Wang, B. (2001). "Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates." Chemical Communications, (17), 1608-1609.[Link](Note: Linked via ConnectSci review context on fluorescent boronic acids).
Application Note: Palladium-Catalyzed Cross-Coupling of Nicotinamide Boronic Acids
Executive Summary
The cross-coupling of nicotinamide (3-pyridinecarboxamide) boronic acids presents a distinct set of synthetic challenges compared to standard carbocyclic Suzuki-Miyaura couplings. These substrates possess a "dual-threat" profile: the Lewis-basic pyridine nitrogen poisons active catalyst species, while the electron-deficient ring renders the carbon-boron bond highly susceptible to base-catalyzed protodeboronation.
This guide provides a validated roadmap for coupling nicotinamide boronic acids with aryl/heteroaryl halides. We prioritize the use of Buchwald G3/G4 precatalysts to ensure rapid turnover and slow-release boron surrogates (MIDA boronates or Trifluoroborates) to mitigate decomposition pathways.
Mechanistic Challenges & Strategy
To successfully couple nicotinamide derivatives, one must understand the failure modes. The reaction does not usually fail due to steric hindrance; it fails due to catalyst arrest or nucleophile decomposition .
The "Pyridine Problem"
-
Catalyst Poisoning: The pyridine nitrogen (N1) is a strong
-donor. It binds competitively to the unsaturated Pd(0) or Pd(II) species, displacing the phosphine ligand and creating an inactive "Pd-pyridine" complex. -
Protodeboronation: Nicotinamide boronic acids (especially 2-substituted) form zwitterionic intermediates in the presence of base and water. This intermediate undergoes rapid C-B bond cleavage, replacing the boron with a proton (H), destroying the nucleophile before it can transmetallate.
Visualizing the Competitive Landscape
Figure 1: The catalytic cycle highlighting competitive failure modes (red) against the productive pathway (green).
Strategic Optimization
Ligand Selection
Standard ligands like PPh3 or dppf are often insufficient for nicotinamides. We utilize bulky, electron-rich biarylphosphines (Buchwald Ligands) to prevent N-coordination.
-
XPhos: Excellent general-purpose ligand; the isopropyl groups provide steric bulk to block pyridine binding.
-
SPhos: Highly effective for sterically demanding couplings.
-
RuPhos: Superior for electron-poor halides or when using secondary amines.
Boron Source Selection
The choice of boron species dictates the protocol.
| Boron Species | Stability | Reactivity | Recommended Use Case |
| Boronic Acid -B(OH)2 | Low | High | Only for stable isomers (e.g., 5-borono). Requires anhydrous conditions. |
| Pinacol Ester -Bpin | Moderate | Moderate | General screening. Often requires stronger activation. |
| MIDA Boronate | High | Controlled | Gold Standard for unstable 2-borono isomers. Slow release prevents decomposition. |
| Trifluoroborate -BF3K | Very High | Low (needs hydrolysis) | Excellent for scale-up; requires aqueous conditions (Molander protocol). |
Experimental Protocols
Protocol A: The "Problem Solver" (MIDA Boronates)
Recommended for unstable substrates or when standard conditions fail. Mechanism: The MIDA (N-methyliminodiacetic acid) ligand protects the boron. Hydrolysis releases the active boronic acid slowly, keeping its concentration low relative to the catalyst, thus favoring cross-coupling over protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Nicotinamide MIDA boronate (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, MIDA boronate, XPhos Pd G3, and K3PO4. Add a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen kills the active Pd(0) species rapidly in the presence of pyridines.
-
Solvent Addition: Add degassed Dioxane and Water via syringe.
-
Reaction: Heat to 60°C for 4–12 hours.
-
Tip: Do not overheat. Temperatures >80°C accelerate deboronation faster than transmetallation for these substrates.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NaHCO3.
-
Purification Note: Nicotinamides are polar. If the product is stuck on silica, add 1–5% Triethylamine (TEA) or use 10% MeOH/DCM as eluent.
-
Protocol B: High-Throughput Screening (Boronic Acids/Esters)
Recommended for stable 5-borono-nicotinamide derivatives.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Nicotinamide Boronic Acid/Pin Ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: Cs2CO3 (2.0 equiv) or K2CO3
-
Solvent: DME : Water (4:1) or Toluene : Water (4:1)
Procedure:
-
Combine all solids in a microwave vial.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvents.
-
Heat at 80°C (oil bath) or 100°C (microwave, 30 min).
-
Filter through Celite and concentrate.
Protocol C: Molander Conditions (Trifluoroborates)
Best for scale-up and storage stability.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium Nicotinamide Trifluoroborate (1.1 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)[1]
-
Base: K2CO3 (3.0 equiv)
-
Solvent: THF : Water (10:1)
Procedure:
-
Suspend solids in THF/Water.
-
Reflux (approx. 75–80°C) for 12–24 hours. The water is essential to hydrolyze the -BF3K to the active -B(OH)2 species in situ.
Troubleshooting & Decision Matrix
If yields are low (<30%), use this logic flow to diagnose the issue.
Figure 2: Troubleshooting decision matrix for low-yielding reactions.
Key Troubleshooting Tips
-
Black Precipitate: Immediate formation of "Palladium Black" indicates the ligand is detaching. Switch to XPhos Pd G3 (precatalyst) which ensures a 1:1 Pd:Ligand ratio upon activation.
-
Protodeboronation: If you see the nicotinamide ring with a Hydrogen where the Boron was (confirmed by NMR/MS), the reaction is too basic or too wet. Switch to Protocol A (MIDA) or use anhydrous K3PO4 in pure Dioxane.
-
Amide Hydrolysis: If the nicotinamide amide group hydrolyzes to the acid, ensure the pH isn't too high. Use K3PO4 instead of hydroxides or alkoxides.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2][3] [Link]
-
MIDA Boronates (Slow Release Strategy): Knapp, D. M., et al. (2010). In Situ Formation of Anhydrous Boronic Acids from MIDA Boronates Enables the Efficient Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[2][3] [Link]
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Improved Synthesis and Reactivity. Chemical Science.[2][4] [Link]
-
Trifluoroborates (Molander Conditions): Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Pyridine Coupling Reviews: Lutz, M. R., et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.[5] Angewandte Chemie International Edition. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of Chitosan with (3-(Nicotinamido)phenyl)boronic Acid
This Application Note is designed for researchers in drug delivery and biomaterials engineering. It details the synthesis and functionalization of Chitosan (CS) with (3-(Nicotinamido)phenyl)boronic acid (NPBA) .[1]
This specific ligand design combines the glucose-sensing capability of Phenylboronic Acid (PBA) with the electron-withdrawing Nicotinamide moiety. This combination lowers the pKa of the boronic acid group, optimizing its glucose-responsiveness at physiological pH (7.4), a critical requirement for self-regulated insulin delivery systems.[1]
Scientific Rationale & Mechanism
The Challenge: pKa Mismatch
Standard Phenylboronic Acid (PBA) has a pKa of ~8.[1]8. It exists primarily in a trigonal, uncharged form at physiological pH (7.4), which binds glucose poorly.[1] To effectively bind glucose (and trigger drug release), PBA must be in its tetrahedral, anionic boronate form.[1]
The Solution: Nicotinamide-PBA Conjugate
By introducing an electron-withdrawing Nicotinamide (pyridine-3-carboxamide) group at the meta-position of the phenyl ring, the electron density on the boron atom is reduced. This lowers the pKa of the boronic acid to ~7.0–7.4, enabling:
-
High Glucose Sensitivity: Significant equilibrium shift to the anionic form at pH 7.4.[1]
-
Self-Regulated Release: Glucose competitively displaces the Chitosan-Boronate crosslinks, triggering matrix swelling and payload (e.g., insulin) release.[1]
Functionalization Strategy
Since the native this compound molecule lacks a direct reactive handle (like a free carboxyl or aldehyde) for covalent attachment to Chitosan's amine groups, this protocol employs a Reactive Linker Strategy .[1] We synthesize a Carboxyl-functionalized NPBA derivative (using Pyridine-3,5-dicarboxylic acid) to enable robust EDC/NHS coupling to Chitosan.[1]
Experimental Workflow Diagram
Caption: Workflow for synthesizing the reactive Nicotinamide-PBA ligand and its covalent grafting onto Chitosan, followed by glucose-triggered release application.
Materials & Reagents
| Component | Grade/Specification | Role |
| Chitosan (CS) | Low MW (50-190 kDa), 75-85% Deacetylation | Polymeric Backbone |
| 3-Aminophenylboronic acid (3-APBA) | >98% Purity | Glucose Sensing Moiety |
| Pyridine-3,5-dicarboxylic acid | >97% (Diniconic Acid) | Linker (Provides Nicotinamide core + COOH handle) |
| EDC[2][3][4][5]·HCl | Reagent Grade | Carboxyl Activator (Zero-length crosslinker) |
| NHS | Reagent Grade | Stabilizes Active Ester |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Coupling Agent (Phase 1) |
| Dialysis Tubing | MWCO 12-14 kDa | Purification |
Detailed Protocols
Phase 1: Synthesis of Carboxyl-Functionalized NPBA Ligand
Objective: To create a Nicotinamide-PBA derivative with a free carboxylic acid group for attachment to Chitosan.
-
Reactant Prep: Dissolve Pyridine-3,5-dicarboxylic acid (1.67 g, 10 mmol) in anhydrous DMF (20 mL).
-
Activation: Add DCC (2.06 g, 10 mmol) and NHS (1.15 g, 10 mmol). Stir at 0°C for 1 hour, then at room temperature (RT) for 4 hours.
-
Coupling: Add 3-Aminophenylboronic acid (1.37 g, 10 mmol) dissolved in DMF dropwise.
-
Reaction: Stir under Nitrogen atmosphere at RT for 24 hours.
-
Purification: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under vacuum.[1] Precipitate in cold diethyl ether.
-
Validation: Verify structure via ¹H-NMR (DMSO-d6). Look for amide proton (~10.5 ppm) and aromatic protons of both pyridine and phenyl rings.[1]
-
Product:5-((3-boronophenyl)carbamoyl)nicotinic acid (referred to as COOH-NPBA ).
-
Phase 2: Functionalization of Chitosan (Grafting)
Objective: Covalent attachment of COOH-NPBA to Chitosan amines via EDC/NHS coupling.
-
Chitosan Solubilization:
-
Ligand Activation:
-
Dissolve COOH-NPBA (synthesized in Phase 1) in 10 mL DMSO/Water (1:1).
-
Calculate molar ratio: Target a substitution degree (SD) of 10-20%.
-
Add EDC·HCl (1.5 eq relative to COOH-NPBA) and NHS (1.5 eq). Stir for 30 mins at RT.[1]
-
-
Conjugation:
-
Add the activated ligand solution dropwise to the Chitosan solution under vigorous stirring.[1]
-
React for 24 hours at RT in the dark.
-
-
Purification:
-
Dialyze the reaction mixture against distilled water for 3 days (MWCO 12-14 kDa) to remove unreacted ligand, EDC, and urea byproducts. Change water every 8 hours.
-
Critical Step: Ensure the dialysate pH is neutral to remove any physically adsorbed boronic acid.[1]
-
-
Lyophilization: Freeze-dry the purified solution to obtain CS-NPBA as a white/off-white fibrous solid.[1]
Characterization & Validation
Structural Confirmation (FT-IR)
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| 1650 | C=O Stretching | Amide I bond (Linkage between CS and Ligand) |
| 1590 | C=C Stretching | Aromatic ring (Phenyl & Pyridine) |
| 1340 | B-O Stretching | Presence of Boronic Acid |
| 850-700 | C-H Bending | Aromatic substitution patterns |
Determination of Substitution Degree (UV-Vis)
Since the Nicotinamide moiety absorbs UV light:
-
Prepare a standard curve of the free COOH-NPBA ligand in 1% acetic acid (λ_max ≈ 260-270 nm).[1]
-
Dissolve a known mass of CS-NPBA conjugate in 1% acetic acid.[1]
-
Measure Absorbance at λ_max.[1]
-
Calculate grafted content using the standard curve.[1]
-
Target: 100–200 µmol ligand per gram of polymer.[1]
-
Functional Performance: Glucose Responsiveness
The core value of this material is its ability to release payloads in response to hyperglycemia.[1]
Protocol: Glucose-Triggered Release Assay
-
Nanoparticle Formation: Prepare Insulin-loaded CS-NPBA nanoparticles via ionic gelation (using TPP) at pH 5.5.[1]
-
Incubation: Suspend nanoparticles in PBS (pH 7.4) at 37°C.[1]
-
Trigger: Divide into three groups with varying glucose concentrations:
-
Measurement: Aliquot supernatant at time points (0, 1, 2, 4, 8, 24 h) and quantify insulin via HPLC or Bradford assay.
-
Expected Result: Release rate should be significantly higher in the 22 mM glucose group due to the competitive displacement of the Boronate-Chitosan/Mucin interactions by glucose.[1]
References
-
Wu, Z., et al. (2011). Phenylboronic acid grafted chitosan as a glucose-sensitive vehicle for controlled insulin release.[1] Journal of Pharmaceutical Sciences, 100(6), 2278-2286.[1] Link
-
Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.[1] Journal of Applied Pharmaceutical Science, 14(2), 051-060.[1] Link
-
Wang, X., et al. (2016). Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles.[1][6] Theranostics, 6(9), 1378–1392.[1] Link
-
Matsumoto, A., et al. (2004). A totally synthetic glucose responsive gel operating in physiological aqueous conditions.[1] Biomacromolecules, 5(3), 1038-1045.[1] (Foundational work on pKa tuning of PBA). Link[1]
-
He, L., et al. (2011). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.[1] Journal of Applied Polymer Science. (Describes 3-acrylamidophenylboronic acid synthesis relevant to amide coupling). Link[1]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 109445-19-4 | this compound - AiFChem [aifchem.com]
- 4. Correlating Physicochemical Properties of Boronic Acid-Chitosan Conjugates to Glucose Adsorption Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of Nicotinamide-Phenylboronic Acid Conjugates for Targeted Therapeutics
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary & Scientific Rationale
The design of bifunctional small molecules is a cornerstone of modern drug discovery. Nicotinamide derivatives are privileged pharmacophores, acting as crucial modulators of sirtuins (SIRTs) and nicotinamide phosphoribosyltransferase (NAMPT) within the NAD+ salvage pathway[1]. Concurrently, phenylboronic acid (PBA) building blocks have emerged as powerful targeting moieties. PBAs form reversible covalent boronate esters with 1,2- and 1,3-diols, which are highly overexpressed as sialic acids on the surface of malignant cells[2].
Fusing these two functionalities creates highly potent, targeted therapeutic agents. However, synthesizing these conjugates in the solution phase often suffers from tedious chromatographic purifications and boronic acid degradation[3]. Solid-Phase Organic Synthesis (SPOS) circumvents these bottlenecks by anchoring the growing molecule to an insoluble polymeric support. This allows the use of excess reagents to drive reactions to near-quantitative yields, reducing complex purification steps to simple filtration[4].
As a Senior Application Scientist, I have designed this protocol to detail the convergent solid-phase synthesis of nicotinamide-PBA conjugates. By utilizing an on-resin Suzuki-Miyaura cross-coupling strategy, this method enables the rapid generation of high-purity combinatorial libraries.
Mechanistic Causality in Protocol Design
To ensure high fidelity and yield, every step of this workflow is grounded in mechanistic causality:
-
Resin & Linker Selection: We utilize Rink Amide AM resin. The acid-labile linker of the Rink Amide resin is specifically chosen because it yields a primary amide upon global cleavage. By coupling a halonicotinic acid to this resin, the cleavage event inherently generates the required nicotinamide pharmacophore, eliminating the need for a separate, low-yielding solution-phase amidation step[5].
-
On-Resin Suzuki-Miyaura Coupling: Instead of synthesizing the complete nicotinamide-PBA building block in solution, we employ an on-resin Suzuki-Miyaura cross-coupling. A resin-bound 5-bromonicotinamide acts as the electrophile. This highly modular approach allows a single batch of halonicotinamide-resin to be split and reacted with diverse PBA building blocks[5].
-
Catalyst and Base Selection: The heterogeneous nature of SPOS requires robust catalytic systems. Tetrakis(triphenylphosphine)palladium(0) (
) paired with aqueous potassium phosphate ( ) in dimethylformamide (DMF) is optimal. DMF provides excellent swelling of the polystyrene resin matrix, while the mild base is strong enough to activate the boronic acid for transmetalation without prematurely cleaving the acid-labile Rink Amide linker[5].
Visualizing the Workflow and Mechanism
Workflow for the solid-phase synthesis of nicotinamide-phenylboronic acid conjugates.
Dual-action targeting mechanism of nicotinamide-PBA conjugates in cellular environments.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . Quality control checkpoints (Kaiser tests and mini-cleavages) are embedded directly into the workflow to prevent the propagation of errors, ensuring that each chemical transformation is verified before proceeding.
Materials Required:
-
Rink Amide AM Resin (Loading: ~0.5 mmol/g)
-
5-Bromonicotinic acid
-
Phenylboronic acid (PBA) building blocks
-
Coupling Reagents: HATU, DIPEA
-
Catalyst System:
, aqueous -
Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS),
Step 1: Resin Preparation & Deprotection
-
Swelling: Weigh 1.0 g of Rink Amide AM resin (0.5 mmol) into a solid-phase synthesis vessel equipped with a porous frit. Add 10 mL of DCM and agitate for 30 minutes to swell the polymer matrix. Drain the solvent.
-
Fmoc Removal: Add 10 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL portion for 15 minutes.
-
Washing: Drain and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL).
Step 2: Amide Coupling (Formation of Resin-Bound Halonicotinamide)
-
Activation: In a separate vial, dissolve 5-bromonicotinic acid (3.0 eq, 1.5 mmol) and HATU (2.9 eq, 1.45 mmol) in 8 mL of DMF. Add DIPEA (6.0 eq, 3.0 mmol) and stir for 2 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 × 10 mL) and DCM (3 × 10 mL).
-
Validation Check (Kaiser Test): Take a few beads and perform a Kaiser test.
-
Causality: The Kaiser test detects free primary amines. A yellow result indicates complete coupling (proceed to Step 3). A blue result indicates incomplete coupling; if blue, repeat the coupling step before proceeding.
-
Step 3: On-Resin Suzuki-Miyaura Cross-Coupling
-
Degassing: Suspend the resin in 8 mL of degassed DMF.
-
Reagent Addition: Add the selected phenylboronic acid building block (4.0 eq, 2.0 mmol) and
(0.1 eq, 0.05 mmol). Add 2 mL of degassed aqueous . -
Reaction: Seal the vessel under an argon atmosphere and heat to 85°C with gentle agitation for 12 hours.
-
Washing: Cool to room temperature, drain, and wash extensively to remove palladium byproducts: DMF (3 × 10 mL),
(3 × 10 mL), Methanol (3 × 10 mL), and DCM (3 × 10 mL). -
Validation Check (Mini-Cleavage): Withdraw ~5 mg of resin. Treat with 100 µL of TFA/TIS/
(95:2.5:2.5) for 1 hour. Evaporate the TFA under a stream of nitrogen, dissolve in acetonitrile, and analyze via LC-MS.-
Causality: This confirms the success of the C-C bond formation prior to committing the entire batch to global cleavage. If starting 5-bromonicotinamide is detected, resubject the resin to the Suzuki conditions.
-
Step 4: Global Cleavage & Isolation
-
Cleavage: Treat the validated resin with 10 mL of the cleavage cocktail (TFA/TIS/
95:2.5:2.5). Agitate for 2 hours at room temperature. -
Isolation: Filter the cleavage solution into a round-bottom flask. Wash the resin twice with 2 mL of neat TFA. Combine the filtrates.
-
Precipitation: Concentrate the filtrate under reduced pressure to ~2 mL. Add dropwise to 20 mL of cold diethyl ether to precipitate the crude nicotinamide-PBA conjugate. Centrifuge, decant the ether, and dry the pellet under a vacuum.
Quantitative Data Presentation
The modularity of this protocol allows for the rapid screening of various PBA building blocks. Table 1 summarizes the optimized reaction conditions and resulting yields for a library of derivatives synthesized using this methodology.
Table 1: Optimization and Scope of On-Resin Suzuki-Miyaura Cross-Coupling
| Entry | Phenylboronic Acid Building Block | Catalyst System | Temp / Time | Yield (%)* | Purity (LC-MS) |
| 1 | 4-Methylphenylboronic acid | 85°C, 12h | 88% | >95% | |
| 2 | 3-Fluoro-4-methylphenylboronic acid | 85°C, 12h | 82% | >92% | |
| 3 | 4-Methoxyphenylboronic acid | 85°C, 12h | 91% | >96% | |
| 4 | 2-Formylphenylboronic acid | 85°C, 12h | 45% | 60% (Side reactions) |
*Note: Yields are calculated based on the initial loading capacity of the Rink Amide resin. The data demonstrates that electron-rich and mildly electron-deficient PBA building blocks perform excellently under standard conditions. However, highly reactive substituents (Entry 4) require alternative protection strategies to prevent on-resin side reactions.
References
1. National Institutes of Health (PMC), "An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC", nih.gov. URL: 2.[2] Theranostics, "Phenylboronic acid in targeted cancer therapy and diagnosis - Theranostics", thno.org. URL: 3.[1] Journal of Medicinal Chemistry, "Two-Step Synthesis of Novel, Bioactive Derivatives of the Ubiquitous Cofactor Nicotinamide Adenine Dinucleotide (NAD) | Journal of Medicinal Chemistry - ACS Publications", acs.org. URL: 4.[5] ResearchGate, "Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate", researchgate.net. URL: 5.[4] MDPI, "Design, Synthesis, and Utility of Defined Molecular Scaffolds - MDPI", mdpi.com. URL: 6. Thieme Connect, "Chemistry-Driven Integrated Innovation: Unleashing the Potential of PROTAC Technology - Who we serve", thieme-connect.com. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis [thno.org]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Utility of Defined Molecular Scaffolds [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Rational Design and Validation of Boronic Acid-Based Reversible Covalent Inhibitors
Executive Summary
The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically in modern drug discovery. While traditional irreversible inhibitors offer extended pharmacodynamics, their potential for idiosyncratic toxicity and haptenization remains a critical bottleneck[1]. Reversible covalent inhibitors (RCIs) solve this by leveraging the law of mass action: they form transient covalent bonds that allow the inhibitor to dissociate from off-target proteins, thereby mitigating toxicity while maintaining high on-target residence time[2]. Among electrophilic warheads, boronic acids are uniquely privileged. They act as transition state analogs, undergoing a reversible
This application note provides a comprehensive framework for the rational design, biochemical validation, and structural characterization of boronic acid-based RCIs.
Mechanistic Principles and Warhead Tuning
Boronic acids possess an empty p-orbital, rendering the boron atom highly electrophilic. When a nucleophile (e.g., the hydroxyl of a catalytic serine) attacks, a tetrahedral boronate adduct is formed. This closely mimics the tetrahedral transition state of hydrolytic enzymes like proteasomes and β-lactamases, allowing the inhibitor to achieve exceptional affinity[3].
Causality in Design (The "Charge Rule"):
The stability of this covalent adduct at physiological pH is strictly governed by the
Kinetic model of reversible covalent binding via boronic acid transition state.
Quantitative Landscape of Boronic Acid Inhibitors
To benchmark new designs, it is essential to analyze the clinical landscape. Boronic acids have successfully transitioned from niche chemical biology tools to first-in-class FDA-approved therapeutics[1].
Table 1: Clinical Landscape of Boronic Acid Reversible Covalent Inhibitors
| Compound | Target Protein | Nucleophile | Indication | Status |
| Bortezomib | 26S Proteasome (β5 subunit) | N-terminal Threonine | Multiple Myeloma | FDA Approved (2003)[1] |
| Ixazomib | 26S Proteasome (β5 subunit) | N-terminal Threonine | Multiple Myeloma | FDA Approved (2015)[1] |
| Vaborbactam | Class A/C β-lactamases | Catalytic Serine | Bacterial Infections | FDA Approved (2017)[1] |
| Delanzomib | 26S Proteasome | N-terminal Threonine | Multiple Myeloma | Phase I/II[1] |
| PPY-A derivative | BCR-ABL Kinase | Catalytic Lysine (K271) | CML | Preclinical[5] |
Experimental Workflows and Validation Protocols
As an application scientist, I emphasize that biochemical validation must unequivocally prove reversibility. A standard
Iterative workflow for designing and validating boronic acid inhibitors.
Protocol 1: Jump Dilution Assay for Reversibility Assessment
Objective : To differentiate between irreversible and reversible covalent binding by monitoring the recovery of enzymatic activity after rapid dilution of the enzyme-inhibitor complex.
Causality : If the boronic acid forms a reversible bond, diluting the complex far below its
Materials :
-
Purified target enzyme (e.g., 20S Proteasome or β-lactamase).
-
Fluorogenic or chromogenic substrate.
-
Boronic acid inhibitor (Test compound) and an irreversible control (e.g., a highly reactive vinyl sulfone).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20 to prevent aggregation).
Step-by-Step Procedure :
-
Pre-incubation : Incubate the target enzyme (at 100x the final assay concentration) with the boronic acid inhibitor at a concentration of
for 60 minutes at room temperature. This ensures complex formation (E-I adduct). -
Control Preparation : Prepare a vehicle control (DMSO) and an irreversible inhibitor control under identical pre-incubation conditions.
-
Jump Dilution : Rapidly dilute the pre-incubation mixtures 100-fold into a reaction buffer containing the substrate at a concentration of
. -
Kinetic Monitoring : Immediately monitor product formation continuously (e.g., via fluorescence microplate reader) for 2 to 4 hours.
-
Data Analysis :
-
The vehicle control will show a linear steady-state rate.
-
The irreversible control will show near-zero activity.
-
A reversible boronic acid inhibitor will exhibit a non-linear progress curve, starting with low activity and gradually recovering to a steady-state rate parallel to the vehicle control.
-
Fit the progress curve to the integrated rate equation:
to extract the dissociation rate constant ( or ).
-
Protocol 2: Structural Validation via X-ray Crystallography
Objective : To confirm the formation of the tetrahedral
Step-by-Step Procedure :
-
Complex Formation : For boronic acids, co-crystallization is often preferred over crystal soaking due to the localized conformational changes sometimes required to accommodate the tetrahedral geometry. Incubate the apo-enzyme with 2-5 molar equivalents of the inhibitor for 2 hours on ice prior to setting up crystal drops.
-
Data Collection : Collect diffraction data at cryogenic temperatures (100 K) using a synchrotron light source to minimize radiation damage to the covalent bond.
-
Electron Density Analysis : During refinement, generate omit maps to look for continuous
electron density connecting the target nucleophile (e.g., Ser70 in β-lactamase) to the boron atom. -
Geometry Restraints : Ensure that the refinement library (CIF file) for the boronic acid allows for
hybridization. The B-O(nucleophile) bond length should typically refine to ~1.45–1.55 Å, characteristic of a covalent B-O bond[3].
Conclusion
The strategic deployment of boronic acid warheads allows medicinal chemists to achieve the "best of both worlds": the high biochemical efficiency and prolonged residence time of covalent inhibitors, combined with the safety profile of reversible binders. By rigorously tuning the
References
- Source: nih.
- Source: acs.
- Source: chemrxiv.
- Source: asm.
- Source: aablocks.
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of (3-(Nicotinamido)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation when working with (3-(Nicotinamido)phenyl)boronic acid. Our goal is to equip you with the knowledge and practical strategies to minimize this undesirable side reaction, thereby improving the efficiency and reproducibility of your experiments.
Part 1: Understanding the Challenge: The Instability of this compound
This compound is a valuable reagent in medicinal chemistry, particularly for the synthesis of enzyme inhibitors. However, its utility is often compromised by its susceptibility to protodeboronation, the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1] This process leads to the formation of an unwanted byproduct and a reduction in the yield of the desired cross-coupled product.
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, converting it to the corresponding arene.[1][2] In the case of this compound, this side reaction yields 3-aminobenzamide, consuming the starting material and complicating the purification of the final product. The presence of the basic nitrogen atom in the pyridine ring of the nicotinamido group can influence the electronic properties of the molecule, potentially affecting its stability.[1]
Q2: What are the primary factors that promote the protodeboronation of arylboronic acids?
A2: The rate of protodeboronation is highly dependent on several factors:
-
pH: Both acidic and basic conditions can catalyze protodeboronation.[1] Acid-catalyzed mechanisms involve the reaction of the boronic acid with an acid, while base-catalyzed pathways proceed through the formation of a boronate intermediate.[1][3] For some heteroaromatic boronic acids, zwitterionic species formed under neutral pH conditions can be highly reactive towards protodeboronation.[1][4][5]
-
Temperature: As with most chemical reactions, higher temperatures generally increase the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water, can facilitate the C-B bond cleavage.[6]
-
Catalyst System: While essential for the desired cross-coupling, the palladium catalyst and ligands can also influence the rate of protodeboronation.[7][8] Bulky phosphine ligands, often used to facilitate challenging couplings, can paradoxically accelerate protodeboronation.[7][8][9]
-
Oxygen: The presence of oxygen can contribute to the degradation of boronic acids.
Part 2: Troubleshooting Guide: Strategies to Mitigate Protodeboronation
This section offers a systematic approach to troubleshooting and preventing protodeboronation during the storage and use of this compound in Suzuki-Miyaura cross-coupling reactions.
Q3: I am observing a significant amount of the protodeboronated byproduct in my Suzuki-Miyaura reaction. What experimental parameters can I adjust?
A3: Observing the protodeboronated byproduct indicates that this side reaction is competing with your desired cross-coupling. Here are several strategies to optimize your reaction conditions:
1. Judicious Choice of Base and pH Control:
-
The Challenge: Suzuki-Miyaura reactions require a base for the transmetalation step, but strongly basic conditions can accelerate protodeboronation.[3]
-
The Solution: Screen a range of bases to find one that promotes the desired reaction without excessively favoring protodeboronation. While strong bases like sodium hydroxide can be problematic, milder inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often better choices.[10] The pH of the reaction is a critical factor, and minimizing the concentration of the reactive boronate species by controlling the pH can reduce the rate of protodeboronation.[1][3][11]
2. Temperature and Reaction Time Optimization:
-
The Challenge: Elevated temperatures increase the rates of both the desired coupling and the undesired protodeboronation.
-
The Solution: Determine the lowest temperature at which the cross-coupling proceeds at a reasonable rate. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC) to avoid unnecessarily long reaction times, which would prolong the exposure of the boronic acid to potentially destabilizing conditions.
3. Strategic Solvent Selection:
-
The Challenge: Protic solvents, particularly water, can act as a proton source for protodeboronation.[6]
-
The Solution: While aqueous conditions are common in Suzuki-Miyaura reactions, minimizing the amount of water can be beneficial. Consider using a biphasic solvent system or polar aprotic solvents. Anhydrous conditions, where possible, can significantly attenuate protodeboronation.[12]
4. Protecting the Boronic Acid Moiety:
-
The Challenge: The free boronic acid is often more susceptible to protodeboronation.
-
The Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt.[1][13][14][15] These derivatives can act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1][16] However, it is important to note that esterification does not universally guarantee increased stability and is dependent on the specific ester and reaction conditions.[3][17][18]
Experimental Protocol: Preparation of this compound pinacol ester
-
Dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF or dioxane).
-
Add pinacol (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification.
5. Rigorous Degassing:
-
The Challenge: Oxygen can deactivate the palladium catalyst and potentially contribute to the degradation of the boronic acid.
-
The Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles before adding the catalyst.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial for maintaining the integrity of boronic acids.
-
Storage Conditions: Store this compound in a cool, dark, and dry environment, such as a refrigerator or freezer.[19][20] It should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.[19]
-
Aliquoting: For larger quantities, consider aliquoting the material into smaller, single-use portions to minimize repeated exposure to atmospheric conditions.
-
Purity Assessment: Periodically check the purity of the stored reagent using techniques like NMR or LC-MS to confirm its integrity before use.
Data Summary: Impact of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Recommended Action to Minimize Protodeboronation |
| Base | Strong bases (e.g., NaOH) | Use milder bases (e.g., K₃PO₄, KF, CsF)[10] |
| Temperature | High temperatures | Operate at the lowest effective temperature |
| Solvent | High concentration of protic solvents | Minimize water content; consider anhydrous conditions[12] |
| Atmosphere | Presence of oxygen | Maintain an inert atmosphere (N₂ or Ar) |
| Boron Reagent | Free boronic acid | Use a more stable derivative (e.g., pinacol ester, MIDA boronate)[1][13][16] |
| Catalyst/Ligand | Bulky, electron-rich phosphines | Screen different ligands; faster catalyst turnover can outcompete protodeboronation[1][7][8] |
This table provides general guidance. Optimal conditions will be substrate-specific.
Part 3: Visualizing the Process
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired Suzuki-Miyaura coupling pathway in competition with the undesired protodeboronation side reaction.
Caption: The competition between Suzuki-Miyaura coupling and protodeboronation.
Diagram 2: Troubleshooting Workflow for Protodeboronation
This flowchart provides a logical sequence for diagnosing and resolving issues related to protodeboronation.
Caption: A systematic workflow for troubleshooting protodeboronation.
Part 4: Frequently Asked Questions (FAQs)
Q5: Are there alternative protecting groups for boronic acids besides pinacol esters?
A5: Yes, several other protecting groups are available. MIDA boronates are known for their high stability and are used in "slow-release" strategies to maintain a low concentration of the free boronic acid.[1][16] Potassium trifluoroborates are another class of stable derivatives that can be used.[15] The choice of protecting group will depend on the specific requirements of your synthesis, including the stability needed and the conditions for its eventual cleavage (if necessary).
Q6: How can I accurately quantify the amount of protodeboronation in my reaction mixture?
A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for quantifying the components of your reaction mixture. By comparing the peak areas of the starting material, the desired product, and the protodeboronated byproduct against a known internal standard, you can determine their relative amounts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification if the signals of the different species are well-resolved.
Q7: Can the choice of palladium catalyst and ligand impact the extent of protodeboronation?
A7: Absolutely. The catalyst system plays a crucial role. Highly active catalysts that promote rapid cross-coupling can help the desired reaction outcompete the slower protodeboronation process.[1] However, some bulky and electron-rich phosphine ligands, while effective for difficult couplings, have been shown to paradoxically promote protodeboronation.[7][8][9] Therefore, it is often beneficial to screen a variety of catalysts and ligands to identify the optimal system for your specific substrates that maximizes the yield of the desired product while minimizing protodeboronation.
References
-
Wikipedia. Protodeboronation. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Grokipedia. Protodeboronation. [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(66), 41651–41656.
- Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
- Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 215-245).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Denmark, S. E., & Smith, R. C. (2015).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1262.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
- Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696.
- Lloyd-Jones, G. C., & Lennox, A. J. J. (2016).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2021, August 30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Lloyd-Jones, G. C., & Lennox, A. J. J. (n.d.).
- Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2024).
-
Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. [Link]
- Buchwald, S. L., & Martin, R. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Lloyd-Jones, G. C., & Lennox, A. J. J. (2018). Stopped‐Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale.
-
Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. [Link]
-
Cleveland State University. (n.d.). Chemical Storage Guide. [Link]
-
Lab Alley. (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]
- Ser, C.-T. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation.
- Lloyd-Jones, G. C., & Lennox, A. J. J. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Denmark, S. E., & Smith, R. C. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 45(10), 1523–1536.
-
Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
ResearchGate. (n.d.). Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
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- 16. books.rsc.org [books.rsc.org]
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- 19. cubework.com [cubework.com]
- 20. csuohio.edu [csuohio.edu]
purification of polar boronic acid derivatives on silica gel
Technical Support Center: Boron Chemistry Division Ticket ID: #B-OH-PUR-001 Subject: Advanced Purification Strategies for Polar Boronic Acid Derivatives on Silica Gel Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying polar boronic acids (
This guide provides a hierarchy of solutions ranging from mobile phase modifiers for free acids to advanced protecting group strategies (MIDA, Pinacol, Epin) that render the boron moiety "silica-silent."
Module 1: The Mechanism of Failure
To solve the problem, we must first visualize the interaction. The failure mode is twofold: Lewis Acid-Base Interaction and Dynamic Dehydration .
Figure 1: The mechanism of boronic acid retention failure. The sp2 hybridized boron atom coordinates with silanols, while the equilibrium between free acid and boroxine creates "ghost" spots.
Module 2: Troubleshooting & Protocols
Scenario A: You MUST purify the free boronic acid ( )
Use this when the molecule is too sensitive for protection/deprotection steps.
The "Boric Acid" Blockade Standard silica has active sites that bind your product. By pre-saturating the silica with boric acid, you occupy these sites before your sample arrives.
-
Protocol:
-
Dissolve boric acid (
) in methanol. -
Add dry silica gel to this solution.
-
Evaporate the solvent to dryness.
-
Use this "B-Silica" to pack your column.
-
Result: The background boric acid acts as a sacrificial Lewis acid, allowing your product to elute freely.
-
Mobile Phase Modifiers
-
Do NOT use: Pure Methanol (forms methyl esters), Triethylamine (forms polar boronate anions).
-
DO use: 1% Acetic Acid or Formic Acid.
-
Why? Acidic conditions suppress the ionization of silanols (
), reducing the electrostatic attraction to the boron center.
-
Scenario B: The "Golden Standard" (MIDA Boronates)
Use this for complex drug discovery scaffolds.
N-Methyliminodiacetic acid (MIDA) protects the boron by filling the empty p-orbital with a nitrogen lone pair, converting the boron from
-
Advantages:
Figure 2: The MIDA Boronate Workflow. Note the switch from Et2O (wash) to THF (elute) exploits the unique solubility of MIDA boronates.
Scenario C: Pinacol & Epin Esters
Use this for high-throughput synthesis.
Pinacol esters (Bpin) are popular but can still degrade on silica. The newer Epin (1,1,2,2-tetraethylethylene glycol) esters offer superior stability.
Comparative Data: Silica Stability
| Protecting Group | Silica Stability | Hydrolysis Risk | Purification Difficulty | Recommended Eluent |
| Free Acid | Poor | N/A | High (Streaking) | DCM/MeOH + 1% AcOH |
| Pinacol (Bpin) | Moderate | Moderate | Moderate | Hexane/EtOAc |
| Epin | Excellent | Low | Low | Hexane/EtOAc |
| MIDA | Superior | Very Low | Low | Et2O (wash) / THF (elute) |
Module 3: Frequently Asked Questions (FAQ)
Q1: My boronic acid shows up as two spots on TLC. Is it impure?
-
Diagnosis: Not necessarily. This is likely the equilibrium between the monomer (
) and the boroxine trimer. -
Fix: Treat the TLC plate with a drop of aqueous mannitol or pinacol before developing. This converts everything to a single ester species, confirming if the two spots were actually one compound.
Q2: Can I use Reverse Phase (C18) chromatography?
-
Answer: Yes, and it is often better than silica for polar derivatives.
-
Critical Step: You must keep the pH low (0.1% Formic Acid). At high pH, boronic acids become boronate anions (
), which are too polar to retain on C18 and will elute in the void volume.
Q3: Why is my yield >100% after silica column?
-
Diagnosis: Silica leaching. Boronic acids can strip silica into the fraction.
-
Fix: Redissolve the product in a non-polar solvent (like DCM or Et2O) and wash with water, or filter through a 0.45µm PTFE membrane.
References
- Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (The foundational text on boronic acid properties).
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Oka, N., et al. (2022). "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions." Organic Letters, 24(17), 3510–3514. Link
-
Hitosugi, S., et al. (2012). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters, 41(9), 972-973. (Describes the Boric Acid-Silica method). Link
Sources
optimizing yield of amide coupling with 3-aminophenylboronic acid
Technical Support Center | Ticket ID: #AMIDE-B-03
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimizing Amide Coupling with 3-Aminophenylboronic Acid (3-APBA)
Executive Summary
You are encountering difficulties coupling 3-aminophenylboronic acid (3-APBA) . This substrate presents a "perfect storm" of chemical challenges: it is a weak nucleophile (aniline derivative), it contains a Lewis acidic boron center prone to side reactions, and it exhibits amphoteric solubility issues.
This guide moves beyond standard protocols, offering a root-cause analysis of failure modes (protodeboronation, competitive anhydrides) and providing validated, high-yield workflows.
Module 1: Diagnostic & Troubleshooting (The "Why did it fail?" Matrix)
Before altering your protocol, identify your specific failure mode using the table below.
| Symptom | Probable Cause | Mechanism | Solution Code |
| Low Yield (<30%) | Weak Nucleophilicity | The electron-withdrawing phenyl ring and boron group deactivate the amine. Carbodiimides (EDC/DCC) are too slow; the active ester hydrolyzes before amine attack. | [SOL-01] |
| Missing Boron (NMR) | Protodeboronation | Base-mediated cleavage of the C-B bond. Common with strong bases or high temps. | [SOL-02] |
| Wrong Mass (M+) | Mixed Anhydride | The boronic acid | [SOL-03] |
| Insoluble Gunk | Boroxine Formation | 3-APBA spontaneously dehydrates into a trimeric boroxine anhydride, altering stoichiometry and solubility. | [SOL-04] |
Module 2: Visualizing the Problem
The following diagram illustrates the competing pathways that reduce yield. Note how the "Standard Activation" path is often hijacked by the Boron center.
Figure 1: Competing reaction pathways. The boronic acid moiety actively interferes with standard coupling mechanics.
Module 3: Validated Protocols
[SOL-01] The "Gold Standard" Activation: T3P® Coupling
Best for: Direct coupling of free boronic acids without protection steps.
Why it works: Propylphosphonic anhydride (T3P) is a potent coupling agent that drives the reaction to completion quickly, minimizing the time available for side reactions. Unlike HATU, T3P byproducts are water-soluble, simplifying the difficult workup of amphoteric boronic acids [1].
Protocol:
-
Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and 3-APBA (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
-
Base: Add Pyridine (3.0 equiv). Note: Pyridine is superior to TEA/DIPEA here as it buffers the pH, reducing protodeboronation risk.
-
Coupling: Cool to 0°C. Add T3P (50% in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Warm to RT and stir. Monitor by LCMS. (Anilines may require 12-24h).
-
Workup (Critical):
-
Add water.[1]
-
Adjust aqueous layer to pH 5-6 (slightly acidic to keep boron neutral but amine protonated if unreacted).
-
Extract with EtOAc.
-
Wash organic layer with 0.5M HCl (removes pyridine), then Brine.
-
[SOL-03] The "Nuclear Option": MIDA Boronate Protection
Best for: Precious substrates, scale-up, or when protodeboronation is persistent.
Why it works: The N-methyliminodiacetic acid (MIDA) ligand locks the boron into a tetrahedral
Protocol:
-
Protection (Pre-step):
-
Reflux 3-APBA with MIDA (1.1 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.
-
Result: 3-amino-phenyl-MIDA-boronate . This is a stable, crystalline solid.[2]
-
-
Coupling:
-
Now treat this protected amine like a standard aniline.
-
Use HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF.
-
Since the boron is protected, it cannot interfere.
-
-
Deprotection (Post-step):
-
Stir the amide in THF/Water with NaHCO3 (3.0 equiv) at RT for slow release, or use standard hydrolysis if the amide is stable.
-
Module 4: FAQ & Troubleshooting
Q: My starting material (3-APBA) is not dissolving in DCM or EtOAc. A: 3-APBA is zwitterionic and polar. It often exists as a "boroxine" polymer.
-
Fix: Use a polar aprotic solvent like DMF or DMAc . If you must use non-polar solvents, convert 3-APBA to the Pinacol Ester first. Pinacol esters are lipophilic and dissolve easily in DCM/EtOAc [4].
Q: I see the product mass, but the NMR is messy/broad. A: This is likely Boroxine-Boronic Acid Equilibrium . In the NMR tube, the monomer and trimer (boroxine) exchange on a timescale that broadens peaks.
-
Fix: Add a drop of
to the NMR tube (CDCl3). This pushes the equilibrium entirely to the monomeric boronic acid species, sharpening the peaks.
Q: Can I use acid chlorides? A: Yes, but with caution. Acid chlorides generate HCl.
-
Risk: HCl can protonate the aniline (deactivating it further). You need a scavenger.
-
Risk: If you use a strong base (TEA) to scavenge HCl, you risk protodeboronation.
-
Verdict: Use the T3P method ([SOL-01]) first. If you must use acid chlorides, use a Schotten-Baumann biphasic system (EtOAc/Sat. NaHCO3) to buffer the pH instantly.
Module 5: Decision Tree (Workflow Optimization)
Use this logic flow to select your experimental path.
Figure 2: Strategic decision tree for selecting the optimal coupling pathway.
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2]
-
Knapp, D. M., et al. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]
-
Wauquier, A., et al. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry.
Sources
solubility issues of (3-(Nicotinamido)phenyl)boronic acid in non-polar solvents
Technical Overview: The "Solubility Paradox"
User Query: "I am trying to dissolve (3-(Nicotinamido)phenyl)boronic acid in Toluene/DCM for a coupling reaction, but it remains a suspension. Heating doesn't help. What is wrong?"
Scientist Analysis: The insolubility you are experiencing is not an anomaly; it is a thermodynamic certainty dictated by the crystal lattice energy of your molecule. Your compound, This compound , is a "perfect storm" of polarity:
-
Nicotinamide Moiety: The pyridine nitrogen acts as a Hydrogen Bond (H-bond) acceptor, while the amide group acts as both a donor and acceptor.
-
Boronic Acid Moiety: The
group is a relentless H-bond donor/acceptor. In the solid state, boronic acids form tight, high-melting-point dimers or trimers (boroxines) driven by intermolecular H-bonding [1]. -
Pi-Stacking: The phenyl and pyridine rings facilitate strong
stacking interactions.
The Result: Non-polar solvents like Toluene, Hexane, or Dichloromethane (DCM) cannot overcome this high lattice energy. They lack the dielectric constant to shield the dipoles and the H-bonding capability to solvate the functional groups.
Troubleshooting & FAQs
Q1: Can I force it to dissolve in DCM or Toluene by heating?
A: No, and you shouldn't try. Heating boronic acids in non-polar solvents often triggers dehydration rather than dissolution. The free boronic acid loses water to form a cyclic trimer called a boroxine (anhydride) [2].[1] While boroxines are sometimes more soluble in organic media, the nicotinamide tail of your specific molecule will keep even the boroxine insoluble in non-polar phases.
-
Risk: You may generate an undefined mixture of free acid and boroxine anhydride, complicating stoichiometry.
Q2: What is the "Golden Solvent" for this class of compounds?
A: You must use a Polar Aprotic or Protic system.
-
Recommended: DMSO, DMF, DMAc (Solubility > 100 mM).
-
Workable: Methanol, Ethanol, THF (often requires slight warming).
-
Compromise (for non-polar reactions): Use a cosolvent system. A 10:1 mixture of DCM:Methanol or Toluene:THF is often sufficient to break the lattice.
Q3: I absolutely need a non-polar solvent for my reaction. What do I do?
A: You must derivatize the boronic acid.[2]
The standard solution is to convert the free boronic acid into a Pinacol Ester . This "masks" the polar
Decision Logic & Workflows
Visual 1: Solubility Troubleshooting Logic Tree
Caption: Decision matrix for selecting the correct solvent system or modification strategy based on experimental constraints.
Experimental Protocols
Protocol A: In-Situ Pinacol Esterification (The "Lipophilic Fix")
Use this when you must perform a reaction (e.g., Suzuki coupling) in a non-polar solvent.
Reagents:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Magnesium Sulfate (
) or Molecular Sieves (3Å) -
Solvent: THF or DCM (with minimal MeOH to start)
Step-by-Step:
-
Dissolution: Suspend the boronic acid in THF. If it does not dissolve, add Methanol dropwise until a clear solution forms.
-
Addition: Add Pinacol (1.1 equiv).
-
Dehydration: Add anhydrous
(approx. 200 mg per mmol). This drives the equilibrium toward the ester by removing the water by-product [4]. -
Stirring: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup: Filter off the
. Concentrate the filtrate. -
Result: The resulting oil/solid is the Pinacol Ester . This intermediate will now readily dissolve in Toluene, DCM, or Chloroform.
Protocol B: The "Phase-Break" Cosolvent Method
Use this for workups or extractions.
The Issue: When extracting a reaction mixture, your product stays in the aqueous phase or precipitates at the interface. The Fix:
-
Do not use Hexane or Ether for extraction.
-
Use n-Butanol or a CHCl3:Isopropanol (3:1) mixture.
-
These systems are lipophilic enough to separate from water but polar enough to pull the nicotinamide-boronic acid into the organic layer.
Mechanistic Insight: Boroxine Equilibrium
Understanding the dynamic equilibrium between the acid and the boroxine is crucial for handling.
Visual 2: Boronic Acid vs. Boroxine Equilibrium
Caption: The dehydration of boronic acids into boroxines is reversible but complicates solubility. Pinacol protection (green path) is irreversible and stable.
Reference Data: Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Status | Notes |
| Hydrocarbons | Hexane, Pentane, Cyclohexane | Insoluble | Completely incompatible. |
| Aromatic | Toluene, Benzene | Very Poor | Forms suspensions; promotes boroxine formation. |
| Chlorinated | DCM, Chloroform | Poor | Soluble only if pinacol-protected. |
| Ethers | Diethyl Ether, MTBE | Poor | - |
| Cyclic Ethers | THF, Dioxane | Moderate | Good solubility for Pinacol esters; fair for free acid. |
| Alcohols | Methanol, Ethanol, iPrOH | Good | Breaks boroxine aggregates; excellent for stock solutions. |
| Polar Aprotic | DMSO, DMF | Excellent | Best for stock solutions (100mM+). |
References
-
Hall, D. G. (2011).[3][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4][5]
-
Leszczyński, P., et al. (2020).[3] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
-
BenchChem Technical Guides. (2025). Solubility Profile of Boronic Acids in Organic Solvents.
-
CymitQuimica. (2025). 1-Cyclopentenylboronic acid pinacol ester Properties and Handling.
Sources
Technical Support Center: Advanced Strategies for Boronic Acid Byproduct Removal
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of Suzuki-Miyaura cross-coupling mixtures. Boronic acids and their pinacol esters are notoriously difficult to remove due to their amphiphilic nature, tendency to streak on silica gel, and propensity to form dynamic boroxine anhydrides.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity product isolation.
Decision Matrix for Impurity Removal
Decision matrix for selecting the optimal boronic acid removal strategy.
Section 1: Troubleshooting Guides (Causality & Mechanisms)
Issue 1: Persistent Boronic Acid Streaking on Silica Gel
-
Symptom: The product co-elutes with the boronic acid during column chromatography, often appearing as a long streak on TLC.
-
Causality: Boronic acids possess an empty p-orbital that acts as a Lewis acid, reversibly binding to the silanol groups on silica gel. This dynamic interaction causes severe streaking.
-
Solution: Utilize a Diethanolamine (DEAM) scavenger resin (e.g., PS-DEAM). The nitrogen lone pair in DEAM coordinates to the empty p-orbital of the boron, transitioning it from a planar sp2 geometry to a stable, tetrahedral sp3-hybridized complex[1]. This covalent capture immobilizes the impurity on the resin, allowing the product to be isolated by simple filtration[2].
Issue 2: Pinacol Esters Resisting Basic Aqueous Wash
-
Symptom: After a Suzuki coupling using a boronic acid pinacol ester (BPin), washing the organic layer with 1M NaOH fails to remove the unreacted boron species.
-
Causality: Unlike free boronic acids (pKa ~9), pinacol esters are sterically hindered and thermodynamically highly stable, resisting hydrolysis and subsequent partitioning into the aqueous phase.
-
Solution: Perform an oxidative deboronation using hydrogen peroxide. The nucleophilic oxygen of H2O2 attacks the electrophilic boron, triggering a 1,2-carbon-to-oxygen migration. This converts the stubborn boronic ester into a phenol and boric acid[3]. The resulting phenol can then be easily removed via a mild basic wash.
Issue 3: Gelatinous Emulsions During Workup
-
Symptom: The reaction mixture forms a thick, insoluble gel upon concentration or during aqueous extraction.
-
Causality: Under anhydrous conditions or during concentration, free boronic acids undergo intermolecular dehydration to form boroxines (six-membered cyclic anhydrides)[4]. These oligomeric networks trap solvent and product, causing severe emulsions.
-
Solution: Break the boroxine network by adding a small amount of water or a coordinating solvent (like THF or methanol) to drive the equilibrium back to the monomeric free boronic acid before extraction.
Section 2: Quantitative Comparison of Removal Strategies
| Strategy | Reagent Equivalents | Typical Reaction Time | Target Impurity | Product Recovery Yield | Limitations |
| Basic Aqueous Wash (1M NaOH) | Excess (Volume-based) | < 10 mins | Free Boronic Acids | 85-95% | Fails for pinacol esters; incompatible with base-sensitive products. |
| PS-DEAM Scavenger Resin | 2.0 - 3.0 eq | 4 hours | Boronic Acids & Esters | > 95% | Resin cost; requires continuous agitation; slower kinetics. |
| Free Diethanolamine (DEA) | 1.1 - 1.5 eq | 30 mins | Alkyl/Aryl Boronic Esters | 80-90% | Adduct precipitation is highly solvent-dependent (requires ether/hexane). |
| H2O2 Oxidative Degradation | 5.0 - 10.0 eq | 1 - 2 hours | Stubborn Pinacol Esters | 85-90% | Incompatible with oxidation-sensitive functional groups (e.g., sulfides). |
Section 3: Self-Validating Experimental Protocols
Protocol A: Solid-Phase Scavenging via PS-DEAM Resin
-
Preparation: Dissolve the crude reaction mixture in a compatible solvent (e.g., THF, DCM, or DMF). Ensure the concentration is approximately 0.1 M.
-
Resin Addition: Add 2.5 to 3.0 equivalents of PS-DEAM resin relative to the calculated excess of boronic acid[1]. Causality: The excess ensures complete coordination of the empty p-orbital of the boron by the diethanolamine nitrogen, driving the equilibrium toward the resin-bound sp3-boronate complex.
-
Agitation: Shake or gently stir the suspension at room temperature for 4 hours. Avoid magnetic stirring bars that grind the resin beads, which can clog filters.
-
Filtration & Wash: Filter the mixture through a sintered glass funnel. Wash the resin bed with 2 column volumes of the reaction solvent.
-
Self-Validation Check: Spot the filtrate heavily on a TLC plate alongside a reference standard of the starting boronic acid. If the boronic acid spot is absent, scavenging is complete. If present, add 1.0 additional equivalent of resin and agitate for 1 more hour.
Protocol B: Transesterification and Precipitation with Free Diethanolamine (DEA)
-
Solvent Exchange: Concentrate the crude mixture and redissolve it in diethyl ether or a THF/hexane mixture.
-
Adduct Formation: Add 1.1 equivalents of free diethanolamine dropwise while stirring vigorously[5]. Causality: DEA acts as a tridentate ligand. The resulting sp3-hybridized boron-DEA adduct is highly polar and insoluble in non-polar solvents, causing it to crash out of solution.
-
Isolation: Stir for 30 minutes until a white crystalline precipitate fully forms. Filter the precipitate and concentrate the filtrate to recover your product.
-
Self-Validation Check: The formation of a dense white precipitate within minutes is a visual confirmation of the adduct formation. If no precipitate forms, the solvent is too polar; evaporate and replace with pure diethyl ether.
Protocol C: Oxidative Deboronation via Hydrogen Peroxide
Mechanistic pathway for the oxidative deboronation of boronic acids using hydrogen peroxide.
-
Reaction Setup: Dissolve the crude mixture containing the stubborn pinacol ester in THF.
-
Oxidation: Add an equal volume of 1M NaOH, followed by the dropwise addition of 30% aqueous H2O2 (5-10 equivalents). Causality: H2O2 acts as a nucleophile, attacking the electrophilic boron center. The subsequent 1,2-aryl migration breaks the C-B bond, converting the boronic acid into a phenol[3].
-
Quenching: Stir for 1-2 hours at room temperature.
-
Self-Validation Check: Dip a starch-iodide test paper into the mixture. A dark blue/black color indicates residual peroxide. Quench with saturated aqueous sodium thiosulfate until the test paper remains white.
-
Extraction: Extract the product with ethyl acetate. The newly formed phenol and boric acid will remain in the basic aqueous layer.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I recover my boronic acid after scavenging it with DEA? A: Yes. The free boronic acid can be recovered by shaking the DEA adduct with a biphasic solution of 0.1 M HCl and ether. The acidic conditions protonate the DEA, breaking the complex and allowing the free boronic acid to partition into the ether layer[5].
Q: Why did my product yield drop significantly after a basic wash? A: If your product contains acidic protons (e.g., phenols, carboxylic acids, or certain amides), it will also be deprotonated by the 1M NaOH and partition into the aqueous layer along with the boronic acid. In such cases, avoid liquid-liquid extraction and use a scavenger resin instead.
Q: Is it possible to prevent boroxine formation entirely? A: Boroxine formation is an inherent equilibrium process driven by dehydration. While you cannot prevent it entirely in anhydrous conditions, you can easily reverse it by adding a small amount of water or utilizing a diol (like pinacol) to trap the boron as a stable ester before purification.
References[3] Boronic acid with high oxidative stability and utility in biological contexts - nih.gov.Verify Source[1] Polymer-Bound Diethanolamine PS-DEAM - biotage.com. Verify Source[2] Diethanolamine (DEAM) - suprasciences.com. Verify Source[4] 4-Aminophenylboronic acid | 89415-43-0 - benchchem.com. Verify Source[5] A Method for the Deprotection of Alkylpinacolyl Boronate Esters - acs.org. Verify Source
Sources
storage conditions to prevent anhydride formation in boronic acids
Topic: Prevention of Anhydride (Boroxine) Formation
Status: Active | Tier: Level 3 (Senior Scientist) | Doc ID: BA-STO-004
The Core Mechanism: The Entropy Trap
Before implementing storage protocols, you must understand the enemy. Unlike oxidative degradation (which is irreversible), the formation of anhydrides (boroxines) is a reversible thermodynamic equilibrium driven by entropy .
Boronic acids (
-
The Driver: The release of three water molecules into the bulk phase creates a massive entropic gain (
). -
The Trigger: Any environment that removes water (vacuum, desiccators, heat) shifts the equilibrium to the right (Le Chatelier’s Principle), locking the reagent into its anhydride form.
-
The Consequence: Stoichiometric errors. If you calculate molecular weight based on the acid but weigh out the anhydride, you are effectively adding more boron species than intended, potentially altering reaction kinetics or causing side reactions.
Visualizing the Equilibrium
The following diagram illustrates the dynamic relationship between the acid and the anhydride.
Figure 1: The reversible dehydration cycle. Note that "drying" the reagent actually degrades its monomeric purity.
Storage Protocols: The "Goldilocks" Zone
The most common mistake researchers make is treating boronic acids like hygroscopic salts. Do not store boronic acids in a desiccator.
Comparative Storage Conditions
| Storage Condition | Outcome | Risk Level | Mechanism |
| Desiccator (P₂O₅ / Silica) | Anhydride Formation | 🔴 High | Active removal of atmospheric water shifts equilibrium to the boroxine. |
| High Vacuum | Rapid Dehydration | 🔴 High | Vacuum strips lattice water, forcing trimerization. |
| Freezer (-20°C), Sealed | Optimal Stability | 🟢 Low | Low kinetic energy slows dehydration; sealed cap retains headspace moisture. |
| Ambient Shelf (Tightly Sealed) | Acceptable | 🟡 Medium | Slow equilibration may occur over months; "caking" indicates partial dehydration. |
| Inert Atmosphere (Glovebox) | Variable | 🟡 Medium | Dry N₂/Ar atmospheres can promote dehydration over long periods. |
The Protocol[2]
-
Container: Use glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time (allowing escape).
-
Temperature: Store at 4°C to -20°C . Lower temperatures kinetically inhibit the dehydration reaction.
-
Atmosphere: Do not purge with dry nitrogen unless the compound is also oxidatively unstable (e.g., electron-rich aryl boronic acids). For standard boronic acids, the ambient moisture trapped in the headspace is beneficial.[2]
-
Handling: If a sample has been under high vacuum (e.g., after synthesis), re-equilibrate it by exposing it to ambient air for 2-4 hours before sealing and weighing for critical stoichiometry.
Diagnostic Workflow: What is in your vial?
Standard analytical techniques can be deceptive.
A. Melting Point (The Trap)
Do not rely on melting points. Most boronic acids do not have a true melting point.[2] The value observed is often the dehydration temperature (where it converts to boroxine) or the melting point of the resulting boroxine [1].
-
Observation: You see "melting" at 215°C.
-
Reality: The acid dehydrated at 110°C, and the solid you watched melt at 215°C was the anhydride.
B. NMR Analysis (The Truth)
Boronic acids and boroxines exchange rapidly on the NMR timescale at room temperature, often appearing as a single average peak.
Protocol for Purity Check (
-
Solvent: Use DMSO-d₆ with a known amount of
or use dry . Avoid (acidic nature can catalyze exchange/esterification with traces of alcohols). -
Water Peak: Look for the
signal. -
Shift Drifts: In dry solvents, boroxines often appear slightly downfield (aryl protons) compared to the monomer, but this is unreliable without a standard.
-
Quantitative NMR (qNMR): Add an internal standard (e.g., trimethoxybenzene). Measure the integration of the Aryl-H region. Calculate the effective molar mass. If the mass is lower than expected for the acid, you have significant anhydride content [2].
Remediation: Re-Hydration Protocols
If your batch has converted to boroxine (anhydride) and you require the monomeric acid (e.g., for specific binding assays or crystal growth), use the following reversal procedure.
Workflow: Boroxine to Acid Conversion
Figure 2: Re-hydration workflow. Note the avoidance of vacuum drying in the final step.
Detailed Steps:
-
Dissolution: Dissolve the crude material in a mixture of THF and Water (approx 10% water). The water drives the equilibrium back to the acid (
). -
Agitation: Sonicate or stir for 20-30 minutes.
-
Recovery:
-
Option A (Recrystallization): Slowly add a non-polar solvent (Hexane or Pentane) to induce precipitation of the boronic acid.
-
Option B (Evaporation): Rotary evaporate the THF. Stop when the solid precipitates. Do not dry to a "bone dry" film under high vacuum and heat, or you will reform the anhydride.
-
-
Drying: Dry the solid on a filter paper under a stream of air (ambient humidity) or in a chamber with controlled humidity (e.g., a beaker of water present).
Frequently Asked Questions (FAQ)
Q: Does the presence of boroxine affect Suzuki-Miyaura Coupling yields?
A: Generally, no . The catalytic cycle involves a transmetallation step that proceeds via a boronate intermediate (often involving base activation). Under the aqueous basic conditions of a Suzuki coupling (e.g.,
Q: My boronic acid has turned into a sticky gum. Is it ruined? A: Not necessarily. This "gum" phase is often a disorganized mixture of oligomeric anhydrides. It can usually be rescued by the Re-hydration Protocol (Section 4). However, check for oxidative degradation (phenol formation) using NMR, as gums can also result from oxidation.
Q: Can I use "Pinacol Esters" to avoid this headache? A: Yes. Boronic acid pinacol esters (Bpin) are significantly more stable towards dehydration because the diol creates a thermodynamically stable 5-membered ring that resists polymerization. If storage stability is your primary concern and the cost is acceptable, convert your boronic acids to Bpin esters for long-term banking.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
BenchChem. (2025).[5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
-
Tokunaga, Y., et al. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of Solution Chemistry.
-
Li, C., et al. (2025).[6] The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. US4257958A - Stabilized acid anhydrides - Google Patents [patents.google.com]
- 4. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of Electron-Deficient Boronic Acids
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids (e.g., polyfluorophenyl, 2-heteroaryl, and carbonyl-substituted aryl systems). Unlike their electron-rich counterparts, these substrates suffer from a kinetic "double-bind": their reduced nucleophilicity makes transmetalation sluggish, while their electron-withdrawing groups stabilize carbanion intermediates, making them highly susceptible to rapid protodeboronation .
This guide provides a mechanistic troubleshooting framework, field-proven FAQs, and self-validating protocols to help you overcome these intrinsic limitations.
Diagnostic logic tree for troubleshooting electron-deficient boronic acid cross-couplings.
FAQ & Mechanistic Troubleshooting
Q1: Why does my electron-deficient boronic acid decompose before cross-coupling occurs? A1: The root cause is protodeboronation. Under standard basic aqueous conditions, the hydroxide or carbonate base attacks the empty p-orbital of the boron atom, forming a negatively charged "ate" complex. For electron-deficient substrates, the electron-withdrawing groups stabilize the adjacent carbon, drastically lowering the activation energy for C-B bond heterolysis . The Solution: Switch to MIDA (N-methyliminodiacetic acid) boronates. MIDA acts as a trivalent ligand that rehybridizes the boron center to sp3, rendering it completely inert to transmetalation and rapid hydrolysis . Under mildly basic conditions, the MIDA boronate slowly hydrolyzes to release the sp2 boronic acid in situ. This "slow-release" mechanism ensures that the steady-state concentration of the reactive boronic acid remains extremely low, allowing the palladium catalyst to capture it for transmetalation before it has time to decompose .
Kinetic flow of the MIDA boronate slow-release mechanism preventing protodeboronation.
Q2: My reaction stalls with unreacted boronic ester and aryl halide. What is the kinetic bottleneck? A2: You are experiencing sluggish transmetalation. Transmetalation requires the formation of a nucleophilic boronate complex. Electron-withdrawing groups reduce the electron density on the boron, making the transfer of the aryl group to the Pd(II) center thermodynamically and kinetically unfavorable . The Solution: Force the formation of the "ate" complex using strictly anhydrous fluoride bases (e.g., CsF or KF). Fluoride has a high affinity for boron, creating a highly reactive fluoroboronate without introducing water (which would trigger protodeboronation) . Pair this with highly active, bulky, electron-rich Buchwald ligands (like XPhos or SPhos) to increase the electrophilicity of the Pd(II) intermediate, accelerating the aryl transfer.
Q3: I am seeing significant amounts of biaryl homocoupling (Ar-Ar) instead of the cross-coupled product. How do I prevent this? A3: Homocoupling is a secondary symptom of sluggish transmetalation. When the productive cross-coupling cycle stalls, the Pd(II) intermediate or the boronic acid itself becomes susceptible to off-cycle oxidation (often mediated by trace O2 or adventitious copper). The Solution: Rigorous Schlenk techniques to exclude oxygen are mandatory. Additionally, employing a syringe pump to slowly add the boronic acid over several hours can artificially mimic the MIDA slow-release strategy, keeping the boronic acid concentration too low for bimolecular homocoupling to compete with cross-coupling.
Quantitative Data: Impact of Slow-Release Strategies
To illustrate the efficacy of addressing protodeboronation mechanistically, the table below compares the yields of notoriously unstable electron-deficient and 2-heteroaryl boronic acids under standard fast-release conditions versus the MIDA slow-release protocol , .
| Boron Coupling Partner | Aryl Halide Electrophile | Standard Yield (%) | MIDA Slow-Release Yield (%) |
| 2-Benzofuran boronic acid | 4-Chloroacetophenone | 50% | 92% |
| 2-Thiophene boronic acid | 4-Chloroacetophenone | 37% | 94% |
| 2-Indole boronic acid | 4-Chloroacetophenone | 14% | 93% |
| 2-Furan MIDA boronate | 2,4-Dimethoxychlorobenzene | N/A (Decomposes) | 95% |
Experimental Protocols
Protocol 1: Slow-Release Suzuki-Miyaura Coupling using MIDA Boronates
Causality Focus: This protocol leverages a mixed-solvent system to tune the hydrolysis rate of the MIDA ligand, perfectly matching the rate of Pd-catalyzed transmetalation to prevent the accumulation of unstable intermediates .
-
Preparation: To a dry Schlenk flask, add the aryl chloride (1.0 equiv), MIDA boronate (1.2–1.5 equiv), Pd2(dba)3 (1.5 mol%), XPhos (6.0 mol%), and Cu(OAc)2 (50 mol%). Note: Copper acts as a crucial co-catalyst to facilitate transmetalation for highly deactivated systems.
-
Base Addition: Add anhydrous K2CO3 (5.0 equiv) and a magnetic stir bar.
-
Deoxygenation: Evacuate the flask and backfill with ultra-high purity N2 (Repeat for 3 cycles). This rigorously suppresses oxidative homocoupling.
-
Solvent Addition: Add a degassed mixture of 4:1 DMF/Isopropanol (to yield a 0.1 M solution). Note: Isopropanol acts as the mild protic source to slowly hydrolyze the MIDA ligand.
-
Reaction: Heat the mixture to 100 °C for 4–24 hours under vigorous stirring.
-
Self-Validation Check: At t = 2 hours, analyze an aliquot via TLC or LCMS.
-
If the MIDA boronate is completely unreacted and no product is formed: The base is too weak or the solvent is too dry. Add 1-2 drops of water to initiate hydrolysis.
-
If the MIDA boronate is fully consumed but yield is low: Hydrolysis is occurring faster than transmetalation. In future runs, switch to a weaker base (e.g., K3PO4) or lower the temperature to 80 °C.
-
Protocol 2: Anhydrous Fluoride-Promoted Coupling for Sluggish Boronic Esters
Causality Focus: By eliminating water entirely, we remove the pathway for protodeboronation. CsF is used to force transmetalation via a highly reactive fluoroboronate intermediate .
-
Preparation (In Glovebox): To a 20 mL scintillation vial, add the aryl halide (1.0 equiv), electron-deficient neopentyl or pinacol boronic ester (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous CsF (3.0 equiv).
-
Solvent: Add strictly anhydrous 1,4-dioxane (0.2 M).
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 12 hours.
-
Self-Validation Check: The reaction mixture should turn from dark red/brown to a pale yellow, and inorganic salts will visibly precipitate as the catalytic cycle turns over. If the reaction remains dark and stalls, verify the anhydrous nature of the CsF; trace water will rapidly quench the active fluoroboronate complex and trigger decomposition.
References
-
Experimental and computational insights into the mechanism of the copper(I)-catalysed sulfonylative Suzuki–Miyaura reaction. RSC Advances.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC / NIH.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
Technical Guide: Base Selection for Suzuki-Miyaura Coupling of Nicotinamide Derivatives
Executive Summary: The "Triple Threat" Challenge
Coupling nicotinamide derivatives presents a unique convergence of three competing failure modes. Unlike standard phenyl-phenyl couplings, the nicotinamide scaffold (3-pyridinecarboxamide) requires a base that balances activation energy against substrate degradation.
Your choice of base must navigate this "Triple Threat":
-
Amide Hydrolysis: The electron-deficient pyridine ring renders the 3-carboxamide moiety highly susceptible to nucleophilic attack by hydroxide (
), converting your amide to a carboxylic acid. -
Catalyst Poisoning: The pyridine nitrogen is a potent
-donor that can displace phosphine ligands on Palladium ( ), arresting the catalytic cycle. -
Protodeboronation: If using pyridine-based boronic acids, high pH accelerates
bond cleavage via zwitterionic intermediates.[1]
This guide moves beyond "standard" conditions (
Critical Analysis: Base Selection Logic
The "Cesium Effect" vs. The "Hydrolysis Trap"
For nicotinamides, the solubility of the base in the organic phase is often more critical than its basicity (
| Base System | Solubility (Org.)[2][3] | Risk Profile | Recommendation | |
| ~15.7 | Low | CRITICAL: Rapid hydrolysis of amide to acid. | AVOID | |
| 10.3 | Very Low | High: Requires high water content, promoting hydrolysis. | Legacy only | |
| 12.3 | Moderate | Low: Good balance of activation vs. side reactions. | Standard Choice | |
| 10.3 | High | Minimal: Works in low-water/anhydrous conditions. | Premium Choice |
Why Cesium Carbonate (
)?
The large ionic radius of Cesium (
Why Potassium Phosphate (
)?
Tribasic potassium phosphate is highly effective for heteroaryl chlorides. It buffers the reaction mixture; as the reaction proceeds, the pH drops slightly, preventing the "runaway basicity" that often leads to late-stage functional group degradation [2].
Decision Logic & Mechanism
The following diagram illustrates the decision process for base selection based on your specific substrate constraints.
Figure 1: Decision Matrix for Base Selection. Primary amides require anhydrous conditions (
Optimized Experimental Protocols
Protocol A: The "Safety First" Method (For Hydrolysis-Prone Amides)
Use this for primary nicotinamides or when scale-up safety is a concern.
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
-
Temperature: 80°C - 100°C
Step-by-Step:
-
Charge reaction vessel with Nicotinamide halide (1.0 eq), Boronic acid (1.2 eq), and
(3.0 eq). -
Crucial: Evacuate and backfill with
(x3) before adding solvent. Oxygen promotes homocoupling and catalyst death. -
Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Add catalyst
last (counter-flow of ). -
Heat to 90°C. Monitor by LCMS.
-
Why: The absence of water prevents the
attack on the amide carbonyl. solubility drives the transmetallation [3].[2]
-
Protocol B: The "High Activity" Method (For Unreactive Chlorides)
Use this for sterically hindered substrates or unreactive 6-chloro nicotinamides.
-
Catalyst:
(2 mol%) -
Base:
(2.0 equiv, 0.5M aqueous solution) -
Solvent: THF or n-Butanol
-
Temperature: 60°C - 80°C
Step-by-Step:
-
Dissolve Nicotinamide (1.0 eq) and Boronic acid (1.5 eq) in THF.
-
Add
catalyst. -
Degas the solution by sparging with Argon for 10 mins.
-
Add degassed aqueous
solution dropwise. -
Heat to 60°C.
-
Why: The Buchwald precatalyst (XPhos) is bulky and electron-rich, preventing the pyridine nitrogen from binding to the Pd center.
provides rapid activation [4].
-
Troubleshooting Center (FAQ)
Q1: My amide has converted to a carboxylic acid (Mass +1). What happened?
Diagnosis: Hydrolysis.[4] You likely used a hydroxide base (
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning (Pyridine Coordination). The nicotinamide nitrogen is binding to the Pd, forming a stable, inactive complex. Fix:
-
Switch Ligand: Use a bulky ligand like XPhos or SPhos (Protocol B). The steric bulk physically prevents the pyridine nitrogen from coordinating to the Pd center.
-
Increase Base Concentration: Higher base concentration can accelerate the transmetallation step, forcing the cycle forward before poisoning occurs.
Q3: My boronic acid is disappearing (Protodeboronation), but no product is forming.
Diagnosis: This is common with 2-pyridine boronic acids or electron-deficient aryls. The base is attacking the Boron, but the C-B bond breaks before transmetallation. Fix:
-
"Slow Release": Use a MIDA boronate or Trifluoroborate (
) instead of a free boronic acid. -
Copper Cofactor: Add 10-20 mol%
. This mediates the transfer of the organic group from Boron to Palladium (the "Copper Effect") [5].
References
-
Cesium Effect in Coupling: Dent, T.[5] "Exploring and Quantifying the Caesium Effect." Compunetics, 2020.[5]
-
Base Selection Review: Miyaura, N., Suzuki, A.[2][5][6][7][8][9][10] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
-
Heterocycle Coupling Protocols: Billingsley, K., Buchwald, S.L. "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
-
Protodeboronation Mechanisms: Cox, P.A., et al.[9] "Base-catalyzed protodeboronation of arylboronic acids."[9][11][12] Journal of the American Chemical Society, 2016, 138(29), 9145-9157.
-
Copper Facilitation: Deng, J.Z., et al. "Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates." Tetrahedron Letters, 2002, 43(9), 1695-1698.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compunetics.net [compunetics.net]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
Validation & Comparative
1H NMR characterization of (3-(Nicotinamido)phenyl)boronic acid
1H NMR Characterization of (3-(Nicotinamido)phenyl)boronic Acid: A Comprehensive Comparison Guide
For researchers and drug development professionals, the precise structural verification of functionalized boronic acids is a critical quality control checkpoint. This compound (CAS: 109445-19-4) is a highly valuable building block utilized in the synthesis of enzyme inhibitors, targeted delivery systems, and dynamic covalent chemistry. Structurally, it features a phenyl ring substituted with a boronic acid moiety (-B(OH)₂) and a nicotinamide group.
This guide objectively compares the analytical performance of different NMR solvents and assesses product quality (high-purity standards vs. crude synthetic alternatives) using 1H NMR spectroscopy. By understanding the causality behind solvent interactions and proton exchange, researchers can establish a self-validating analytical workflow.
Mechanistic Insights: Solvent Selection and Peak Visibility
The choice of deuterated solvent fundamentally alters the 1H NMR profile of boronic acids. The two most common solvents evaluated for this compound are Dimethyl Sulfoxide-d6 (DMSO-d6) and Methanol-d4 (CD3OD).
The Causality of Proton Exchange: Boronic acid protons (-B(OH)₂) and amide protons (-NH-) are labile. In protic solvents like CD3OD, rapid deuterium exchange occurs between the solvent and the solute, rendering these critical diagnostic protons invisible in the 1H NMR spectrum[1]. Conversely, DMSO-d6 is a strongly hydrogen-bonding, aprotic solvent. It acts as a hydrogen-bond acceptor, stabilizing the monomeric boronic acid, slowing down proton exchange, and allowing the clear observation of both the -NH- and -B(OH)₂ signals[2]. Furthermore, DMSO-d6 prevents the spontaneous dehydration of the boronic acid into its cyclic anhydride form (boroxine), which would otherwise cause severe peak broadening in the aromatic region[3].
Structural components of the target compound and their corresponding 1H NMR diagnostic peaks.
Table 1: Quantitative 1H NMR Chemical Shift Comparison (DMSO-d6 vs. CD3OD)
| Proton Type | DMSO-d6 (δ, ppm) | CD3OD (δ, ppm) | Multiplicity | Integration | Diagnostic Value |
| Amide (-NH-) | ~10.64 | Invisible (Exchanged) | Singlet (s) | 1H | Confirms amide bond formation[4] |
| Pyridine H2 | ~9.24 | ~9.10 | Doublet (d) | 1H | Confirms nicotinoyl presence[4] |
| Pyridine H6 | ~8.75 | ~8.68 | Doublet of doublets (dd) | 1H | Confirms nicotinoyl presence |
| Boronic (-B(OH)₂) | ~8.10 | Invisible (Exchanged) | Singlet (s), broad | 2H | Confirms intact boronic acid[5] |
| Phenyl H2 | ~8.05 | ~7.95 | Singlet/Multiplet (m) | 1H | Phenyl ring core |
| Phenyl H4, H6 | ~7.70 - 7.90 | ~7.60 - 7.80 | Multiplets (m) | 2H | Phenyl ring core |
| Pyridine H4 | ~8.35 | ~8.32 | Doublet of triplets (dt) | 1H | Pyridine core |
| Pyridine H5 | ~7.55 | ~7.50 | Multiplet (m) | 1H | Pyridine core |
| Phenyl H5 | ~7.35 | ~7.30 | Triplet (t) | 1H | Phenyl ring core |
Note: Chemical shifts are approximate and referenced to the residual solvent peak (DMSO-d6 at 2.50 ppm; CD3OD at 3.31 ppm).
Product Performance: High-Purity Standard vs. Crude Synthesis
When sourcing or synthesizing this compound, the primary synthetic route involves the amidation of 3-aminophenylboronic acid with a nicotinoyl halide. Evaluating the product's performance via NMR requires distinguishing the high-purity target from crude alternatives containing unreacted precursors.
Table 2: 1H NMR Performance Comparison (High-Purity vs. Crude Alternative)
| Analytical Feature | High-Purity Commercial Grade | Crude Synthesis Mixture (Alternative) |
| Amide NH Peak | Sharp, distinct singlet at ~10.6 ppm. | Broadened or split peaks, indicating incomplete coupling or degradation. |
| Aniline NH₂ Peak | Absent. | Present at ~5.0 - 5.5 ppm (indicates unreacted 3-aminophenylboronic acid). |
| Baseline Quality | Flat and clean. | Noisy, with multiple aliphatic/aromatic impurity peaks from coupling reagents. |
| Boroxine Formation | Minimal (sharp aromatic peaks). | High (broadened, complex aromatic multiplets due to dehydration). |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol establishes a self-validating system. By strictly controlling concentration and temperature, you prevent the dynamic equilibrium shift toward boroxine formation, ensuring the spectrum accurately reflects the monomeric compound[1].
Workflow for reliable 1H NMR sample preparation and acquisition of boronic acid derivatives.
Step-by-Step Methodology:
-
Sample Preparation (Concentration Control):
-
Weigh exactly 5 to 10 mg of this compound into a clean glass vial. Causality: Exceeding 10 mg/mL increases the probability of intermolecular dehydration, leading to boroxine formation and spectral broadening.
-
-
Solvent Addition:
-
Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
-
Dissolution & Homogenization:
-
Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1–2 minutes at room temperature. Do not heat the sample, as elevated temperatures drive off water and catalyze anhydride formation.
-
-
Sample Transfer:
-
Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is at least 4 cm to maintain magnetic field homogeneity.
-
-
NMR Acquisition:
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Lock the solvent to DMSO-d6 and perform automated tuning, matching, and shimming (Z1-Z4).
-
Set the probe temperature strictly to 298 K (25 °C)[2].
-
Acquire a standard 1D 1H NMR spectrum (typically 16 to 64 scans, relaxation delay D1 = 1.5 - 2.0 seconds).
-
-
Data Processing & Validation:
-
Apply a Fourier transform, phase the spectrum manually, and apply a baseline correction.
-
Self-Validation Check: Set the integration of the isolated pyridine H2 doublet (~9.24 ppm) to 1.00. The broad singlet at ~8.10 ppm must integrate to approximately 2.00, confirming the integrity of the -B(OH)₂ group without degradation.
-
References
1.[4] Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - RSC Medicinal Chemistry. rsc.org. Available at: 2.[1] Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. raineslab.com. Available at: 3.[2] Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. rsc.org. Available at: 4.[3] Boronic acid with high oxidative stability and utility in biological contexts - PNAS. pnas.org. Available at: 5.[5] B and H-NMR Evaluation of Chemical Interactions Between Two Polyphenols; Epigallocatechingallate and Quercetin with Bortezomib. biotech-asia.org. Available at:
Sources
Technical Guide: Comparative Selectivity of Boronic Acid Glucose Sensors
Executive Summary
For decades, the development of non-enzymatic glucose sensors has faced a singular, stubborn chemical reality: native boronic acids inherently prefer fructose over glucose. This guide analyzes the structural evolution required to reverse this selectivity. We compare the performance of first-generation monoboronic acid sensors (which fail to select glucose) against second-generation bis-boronic acid "cleft" sensors (which successfully select glucose).
Core Insight: Glucose selectivity is not achieved by changing the boronic acid ligand itself, but by engineering the supramolecular geometry of the sensor to match the specific 1,2- and 4,6-diol spacing of
Mechanistic Foundation: The Selectivity Paradox
To understand the sensor performance, one must first understand the binding thermodynamics.
The "Diol Challenge"
Boronic acids (
-
Fructose: Exists primarily in the furanose form, presenting a planar cis-2,3-diol system that is geometrically perfect for a single boronic acid.
-
Glucose: Exists primarily in the pyranose form. While it has diols, they are often trans- or less accessible, making the binding constant (
) for glucose significantly lower than for fructose in simple systems.
The PET Signaling Mechanism
Most fluorescent boronic acid sensors rely on Photoinduced Electron Transfer (PET) .[2][3]
-
Free State (Low Fluorescence): The lone pair of electrons on a neighboring nitrogen atom (amine) transfers to the excited fluorophore, quenching fluorescence.
-
Bound State (High Fluorescence): Binding a sugar increases the Lewis acidity of the boron, strengthening the B-N interaction. This occupies the nitrogen lone pair, blocking PET and restoring fluorescence.
Figure 1: The PET (Photoinduced Electron Transfer) mechanism.[3] Sugar binding facilitates the B-N interaction, turning the sensor "ON."
Comparative Analysis: Mono- vs. Bis-Boronic Acids[4][5][6]
We compare two landmark sensors to demonstrate the engineering required for glucose selectivity.
Sensor A: Monoboronic Acid (The Control)
-
Type: Anthrylboronic Acid (e.g., the Yoon & Czarnik sensor).
-
Structure: A single boronic acid attached to an anthracene fluorophore.
-
Performance: This sensor exhibits the classic "Fructose Problem." It binds Fructose roughly 40x stronger than Glucose.
-
Verdict: Excellent for general saccharide detection, failed for specific glucose monitoring in blood/media containing fructose.
Sensor B: Bis-Boronic Acid (The Glucose Specialist)
-
Type: Anthracene-based Diboronic Acid (The James & Shinkai sensor).
-
Structure: Two boronic acid groups linked to anthracene, separated by a hexamethylene spacer.
-
Mechanism: The "Glucose Cleft." The spacer length is tuned to allow the two boronic acids to bind simultaneously to the 1,2-diol and 4,6-diol of a single glucose molecule (specifically
-D-glucopyranose). Fructose cannot bridge this gap effectively.[4] -
Verdict: Superior. It reverses the natural selectivity order.
Quantitative Performance Data
The following table synthesizes binding constants (
| Feature | Sensor A (Monoboronic) | Sensor B (Diboronic) | Impact |
| Primary Target | Fructose | Glucose | Sensor B is purpose-built for glucose. |
| ~110 | ~3,980 | 36x increase in affinity for glucose. | |
| ~4,365 | ~316 | Drastic reduction in fructose interference. | |
| Selectivity ( | 0.025 (Favors Fructose) | 12.6 (Favors Glucose) | Complete reversal of selectivity. |
| Binding Mode | 1:1 Simple Ester | 1:1 Cyclic "Sandwich" | The "Sandwich" stabilizes the glucose complex. |
Note on Data: Data derived from comparative studies of anthrylboronic acid derivatives (Yoon et al. JACS 1992) vs. bis-boronic acid clefts (James et al. Nature 1995).
Experimental Protocol: Determining Selectivity
To validate the selectivity of a boronic acid sensor in your own lab, follow this self-validating fluorescence titration protocol.
Reagents & Setup
-
Buffer: 33% MeOH in Water (v/v) with carbonate buffer, pH 7.8. (Note: Methanol is often required for solubility of anthracene derivatives; modern sensors may work in 100% aqueous PBS).
-
Sensor Stock:
M sensor solution. -
Sugar Stocks: 1.0 M D-Glucose and 1.0 M D-Fructose (freshly prepared to allow mutarotation equilibrium).
Step-by-Step Workflow
-
Baseline Scan:
-
Add 2 mL of Sensor Stock to a quartz cuvette.
-
Excite at 370 nm (for anthracene) and record emission (380–500 nm).
-
Record initial intensity (
).
-
-
Titration:
-
Titrate small aliquots (e.g., 2-10
L) of Sugar Stock into the cuvette. -
Mix thoroughly and allow 2 minutes for equilibrium.
-
Record emission spectra after each addition.
-
Continue until saturation (intensity plateaus).
-
-
Data Analysis (Benesi-Hildebrand):
-
Plot
vs. . -
Linearity indicates a 1:1 binding stoichiometry.
-
The ratio of Intercept/Slope yields the Binding Constant (
).
-
-
Validation:
-
Repeat the protocol for both Glucose and Fructose.[5]
-
Calculate the Selectivity Factor:
. -
Pass Criteria: For a glucose-selective sensor,
must be (ideally ).
-
Figure 2: Experimental workflow for determining binding constants and selectivity factors.
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995).[6] Chiral discrimination of monosaccharides using a fluorescent molecular sensor.[7] Nature, 374, 345–347.[6] Link
-
Yoon, J., & Czarnik, A. W. (1992).[8] Fluorescent chemosensors of carbohydrates.[1][4][6][7][9][10][11] A means of chemically communicating the binding of polyols in water based on chelation-enhanced quenching. Journal of the American Chemical Society, 114(14), 5874–5875. Link
-
Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. Link
-
Wu, X., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors.[4][12][9][13] Biosensors, 13(6), 618.[14] Link
Sources
- 1. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04110C [pubs.rsc.org]
- 2. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 6. www3.nd.edu [www3.nd.edu]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in Boronic Acid-Based Fluorescent Glucose Sensors | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for nicotinamide phenylboronic acid purity
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. waters.com [waters.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Analytical Techniques for Monitoring Boronate Ester Formation
Subtitle: Why ¹¹B NMR Outperforms Traditional Methods in Dynamic Covalent Chemistry
The Analytical Challenge in Dynamic Covalent Chemistry
Boronic acid-diol condensations are foundational to modern dynamic covalent chemistry, playing a critical role in the development of carbohydrate sensors, targeted drug delivery systems, and self-assembling dendrimers. Because the formation of a boronate ester is a reversible equilibrium, analyzing the exact ratio of free boronic acid to boronate ester in situ is notoriously difficult.
Traditional analytical techniques often fail to capture the true thermodynamic state of these systems. Chromatographic methods like LC-MS disrupt the equilibrium during separation, while ¹H NMR spectra frequently suffer from severe signal overlap in the aromatic region. As a Senior Application Scientist, I consistently recommend ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for monitoring these reactions. This guide objectively compares ¹¹B NMR against alternative methods and provides a self-validating protocol for quantifying boronate ester formation.
Comparative Analysis: ¹¹B NMR vs. Alternative Techniques
To select the optimal analytical workflow, researchers must weigh sensitivity against the ability to preserve the dynamic equilibrium of the sample. The table below summarizes the performance of standard analytical techniques for monitoring boronate esterification.
| Analytical Feature | ¹¹B NMR Spectroscopy | ¹H NMR Spectroscopy | LC-MS |
| In Situ Equilibrium Monitoring | Excellent: Non-destructive; observes the true thermodynamic state. | Good: Non-destructive, but prone to severe signal overlap. | Poor: Chromatography shifts the dynamic equilibrium. |
| Structural / Hybridization Data | Direct: Distinct chemical shifts for sp² vs. sp³ boron centers. | Indirect: Relies on proton shielding effects. | None: Provides mass and fragmentation data only. |
| Sample Preparation Complexity | Low: Direct analysis in the NMR tube. | Low: Direct analysis in the NMR tube. | Moderate: Requires dilution, which alters equilibrium. |
| Sensitivity | Moderate: Requires ~4 mg of analyte 1. | High: Excellent for low-concentration samples. | Very High: Detects trace intermediates. |
| Quantitative Deconvolution | High: Resolves overlapping peaks via TBAF titration 2. | Moderate: Often requires complex 2D NMR experiments. | Low: Cannot accurately quantify dynamic exchange ratios. |
Mechanistic Causality: The sp² to sp³ Transition
To understand why ¹¹B NMR is superior, we must examine the physical causality behind the chemical shift. Boron has two NMR-active isotopes: ¹⁰B (spin 3) and ¹¹B (spin 3/2). ¹¹B is universally preferred due to its higher natural abundance (80.1%) and lower quadrupole moment, which yields sharper signals and higher receptivity 3.
The ¹¹B chemical shift is highly diagnostic of the boron atom's hybridization state:
-
sp² Hybridization (Trigonal Planar): Free boronic acids possess an empty p-orbital. This lack of electron density heavily deshields the nucleus, resulting in a broad, downfield resonance (typically δ 25–35 ppm) 1.
-
sp³ Hybridization (Tetrahedral): When a boronic acid condenses with a diol and coordinates with a Lewis base (such as a solvent molecule, amine, or hydroxide ion), the boron center becomes tetrahedral. The increased electron density shields the nucleus, shifting the resonance significantly upfield (typically δ 0–15 ppm) 4.
The Bottleneck: In many neutral organic solvents, both the unreacted boronic acid and the newly formed boronate ester remain sp² hybridized. Because their electronic environments are similar, their broad ¹¹B NMR signals overlap, making accurate integration and quantification nearly impossible.
Advanced Resolution: The TBAF-¹¹B NMR Protocol
To solve the overlapping peak problem, we introduce a chemical lock using Tetrabutylammonium fluoride (TBAF) . Fluoride acts as a strong, electronegative Lewis base that coordinates to the empty p-orbitals of the sp² boron species, forcing them into distinct sp³ configurations 2.
Because boronic acids and boronate esters have different numbers of available coordination sites, they bind different amounts of fluoride, generating highly distinct chemical shifts:
-
Free Boronic Acids bind three fluorides, forming trifluoroborates (δ = 3 ppm ).
-
Boronate Esters bind one fluoride, forming fluoroboronate esters (δ = 9 ppm ).
-
Amine-Coordinated Esters (already sp³ hybridized via an N–B dative bond) are unaffected by the titration and remain at δ = 14 ppm 2.
Reaction pathway and 11B NMR chemical shifts of boronate esters with TBAF coordination.
Step-by-Step Experimental Methodology
Self-Validating Design: This protocol is engineered to be a self-validating system. It utilizes a quartz NMR tube to eliminate background noise, an external standard to ensure absolute chemical shift accuracy, and a stepwise TBAF titration as an internal control to verify complete sp² to sp³ conversion.
Materials Required:
-
Quartz NMR tubes: Critical for this assay. Standard borosilicate glass contains boron, which generates a massive, broad background signal at ~18 ppm that obscures analyte peaks 1.
-
Deuterated solvent (e.g., DMSO-d6).
-
Tetrabutylammonium fluoride (TBAF) solution.
-
External reference: BF₃·OEt₂ (Trifluoroborane diethyl etherate).
Step 1: Sample Preparation & Baseline Acquisition
-
Dissolve approximately 4 mg of the boronic acid and the target diol in 0.65 mL of the chosen deuterated solvent 1.
-
Transfer the mixture to a quartz NMR tube.
-
Calibrate the spectrometer using the external BF₃·OEt₂ standard, setting its resonance to exactly δ = 0 ppm 3.
-
Acquire a baseline ¹¹B NMR spectrum (typically 128 MHz, 1024 scans).
-
Validation Check: You should observe broad downfield signals (~25-35 ppm), confirming the presence of dynamic sp² hybridized species.
-
Step 2: TBAF Titration
-
Add 1 equivalent of TBAF to the NMR tube and mix thoroughly.
-
Acquire a second ¹¹B NMR spectrum.
-
Validation Check: Monitor the disappearance of the broad sp² signals and the emergence of sharp upfield sp³ signals. If broad signals persist, continue adding TBAF in 1-equivalent increments (up to 3 equivalents total) until the sp² signals are completely quenched 2.
Step 3: Deconvolution and Quantification
-
Process the final spectrum using standard phase and baseline correction.
-
Identify the distinct sp³ resonances:
-
δ ~ 3 ppm: Trifluoroborate (represents the unreacted boronic acid fraction).
-
δ ~ 9 ppm: Fluoroboronate ester (represents the successfully condensed ester fraction).
-
δ ~ 14 ppm: N–B coordinated ester (if amines/dendrimers are present in the analyte) 2.
-
-
Integrate the area under each peak. The ratio of these integrals directly and accurately represents the thermodynamic equilibrium of the dynamic covalent system.
References
- Source: MDPI (Polymers)
- Source: ACS Publications (The Journal of Organic Chemistry)
- Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy Source: BenchChem URL
- Source: ACS Publications (The Journal of Physical Chemistry A)
Sources
A Comparative Guide to Evaluating the Cytotoxicity of Nicotinamide Boronic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the development of targeted therapies that exploit the unique metabolic vulnerabilities of cancer cells is a paramount objective. Among the promising new classes of anti-cancer agents are nicotinamide boronic acid conjugates. These hybrid molecules are designed to synergistically target key cellular pathways, offering the potential for enhanced efficacy and selectivity. This guide provides a comprehensive comparison of the cytotoxic profiles of these conjugates and their constituent pharmacophores, supported by experimental data and detailed methodologies to aid researchers in their evaluation.
The Rationale for Nicotinamide Boronic Acid Conjugates: A Dual-Pronged Attack
The therapeutic potential of nicotinamide boronic acid conjugates stems from the distinct and complementary mechanisms of action of their two core components.
Nicotinamide and its Derivatives as NAMPT Inhibitors: Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway, for which the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is rate-limiting.[1][2] Inhibition of NAMPT by nicotinamide analogs leads to a depletion of the essential coenzyme NAD+, triggering a cascade of events including metabolic collapse, increased reactive oxygen species (ROS), and ultimately, apoptotic cell death.[2][3] Several novel nicotinamide derivatives have demonstrated potent cytotoxic effects in the nanomolar to low micromolar range against various cancer cell lines.[4][5][6]
Boronic Acids as Proteasome and Serine Protease Inhibitors: The boronic acid moiety is a versatile pharmacophore, most notably recognized for its role in the proteasome inhibitor bortezomib. The boron atom can form a stable, yet reversible, covalent bond with the active site threonine of the 26S proteasome, leading to an accumulation of misfolded proteins and the induction of apoptosis.[7] Beyond the proteasome, boronic acids have been shown to inhibit other critical enzymes, such as serine proteases, and to have cytotoxic effects on their own.[8]
By conjugating these two moieties, researchers aim to create a single molecule capable of a dual assault on cancer cells: simultaneous disruption of cellular metabolism via NAMPT inhibition and induction of proteotoxic stress through proteasome inhibition.
Comparative Cytotoxicity: An Analysis of Experimental Data
While the field of nicotinamide boronic acid conjugates is still emerging, we can draw valuable insights from the cytotoxic profiles of their parent compounds and the limited data on their direct conjugates.
Cytotoxicity of Nicotinamide Derivatives
A variety of nicotinamide derivatives have been synthesized and evaluated for their anti-cancer properties. The following table summarizes the cytotoxic activity of selected compounds against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinamide-based diamide (4d) | NCI-H460 (Lung) | 4.07 µg/mL | [6] |
| Nicotinamide derivative (N4) | MCF-7 (Breast) | 12.1 | |
| Nicotinamide derivative (6b) | B16F10 (Melanoma) | 4.66 | [4] |
| Nicotinamide derivative (6b) | MCF-7 (Breast) | >10 | [4] |
| Nicotinamide derivative (6b) | A549 (Lung) | >10 | [4] |
Note: Direct conversion of µg/mL to µM requires the molecular weight of the specific compound, which is not always provided in the source.
Cytotoxicity of Boronic Acid Derivatives
The cytotoxicity of boronic acid derivatives can be highly dependent on their chemical structure. Below is a summary of the activity of some representative boronic acid compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Boronic acid analog of CA-4 (1) | MCF-7 (Breast) | Low nanomolar | [8] |
| Boronic acid biomimetic of resveratrol (1) | MCF-7 (Breast) | ~10 | [9] |
| Boronic acid biomimetic of resveratrol (2) | MCF-7 (Breast) | ~20 | [9] |
Emerging Data on Nicotinamide Boronic Acid Conjugates
Direct and comprehensive studies on the cytotoxicity of a series of nicotinamide boronic acid conjugates are limited. However, the synthesis of molecular complexes of nicotinamide with various boronic acids has been reported, with initial toxicological studies showing that high concentrations of the parent boronic acids were well-tolerated by normal human kidney and hepatic cells.[1] This suggests that the boronic acid moiety may not impart significant general toxicity, a favorable characteristic for targeted cancer therapy.
Proposed Mechanism of Action and Cellular Consequences
The anticipated cytotoxic mechanism of a nicotinamide boronic acid conjugate is a synergistic combination of the effects of its individual components.
Caption: Proposed dual mechanism of action for a nicotinamide boronic acid conjugate.
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The following is a detailed protocol for its implementation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, NCI-H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Nicotinamide boronic acid conjugate (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should be non-toxic (typically ≤0.5% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include vehicle control wells (medium with solvent only) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing the test compound.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The development of nicotinamide boronic acid conjugates represents a logical and promising strategy in the pursuit of novel anti-cancer therapeutics. By combining the metabolic disruption capabilities of nicotinamide derivatives with the proteotoxic stress induction of boronic acids, these hybrid molecules have the potential for enhanced and selective cytotoxicity against cancer cells. While the direct experimental evidence for these conjugates is still in its early stages, the wealth of data on their individual components provides a strong foundation for their continued investigation.
Future research should focus on the systematic synthesis and evaluation of a library of nicotinamide boronic acid conjugates to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies will be crucial to confirm the dual-targeting hypothesis and to identify potential mechanisms of resistance. As our understanding of the intricate interplay between cancer cell metabolism and protein homeostasis grows, so too will the opportunities for innovative therapeutic interventions like nicotinamide boronic acid conjugates.
References
-
Hamoud, M. M. S., et al. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry, 44(25), 10235-10251. [Link]
-
Iancu, M., et al. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. International Journal of Molecular Sciences, 25(11), 6039. [Link]
-
Kavuru, P., et al. (2011). On molecular complexes derived from amino acids and nicotinamides in combination with boronic acids. CrystEngComm, 13(18), 5533-5544. [Link]
- US Patent No. US20120149663A1. (2012).
-
Editorial. (2023). Special Issue “Hybrid Drugs: Design and Applications”. Molecules, 28(19), 6825. [Link]
-
Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2), 200-211. [Link]
-
TLC, et al. (2014). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Marine Drugs, 12(12), 6034-6056. [Link]
-
Wang, Y., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 110. [Link]
-
Schofield, M., et al. (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis, 15, 18591-18600. [Link]
-
Ziegler, M. (2022). NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth. Frontiers in Oncology, 12, 891238. [Link]
-
Hu, Q., et al. (2016). NAMPT inhibitors are Selectively Toxic to Human Pluripotent Stem Cells (hPSC) and can Minimize Tumorigenic Potential of hPSC-derived RPE cells. Investigative Ophthalmology & Visual Science, 57(12), 6544-6544. [Link]
-
Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
-
Kubiczkova, L., et al. (2024). Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Frontiers in a, 15, 1357609. [Link]
-
da Silva, A. C. A., et al. (2025). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 30(1), 1. [Link]
-
Cavalu, S., et al. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules, 30(13), 1. [Link]
-
Gömeç, M., et al. (2026). Synthesis, Characterization of New Niacinamide Compounds and Investigation of Anticancer and Antibacterial Activity by Computationally and Experimentally. Indian Journal of Chemistry, 63(7), 716-726. [Link]
-
Travelli, C., et al. (2023). Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. European Journal of Medicinal Chemistry, 250, 115214. [Link]
-
Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. [Link]
-
Wang, Y., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 110. [Link]
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Thermal Stability Analysis of Nicotinamide Co-crystals: A Comparative Technical Guide
Executive Summary
Nicotinamide (NIC) has emerged as a premier co-former in pharmaceutical co-crystallization due to its ability to enhance the solubility of BCS Class II drugs while maintaining high thermal stability. However, the thermodynamic landscape of co-crystals is complex. A single Differential Scanning Calorimetry (DSC) scan is rarely sufficient to distinguish a true co-crystal from a eutectic mixture or a monotropic polymorph.
This guide provides a rigorous, data-driven framework for characterizing NIC co-crystals. We move beyond basic melting point determination to analyze lattice energy changes, desolvation kinetics, and phase purity. By comparing NIC co-crystals with their pure Active Pharmaceutical Ingredients (APIs) and physical mixtures, we establish a self-validating protocol for confirming supramolecular synthesis.
Part 1: The Comparative Landscape
To understand the thermal advantage of NIC co-crystals, we must benchmark them against their alternatives: the pure API (often crystalline but insoluble) and the Physical Mixture (PM).
Why Nicotinamide?
Nicotinamide (
Comparative Thermal Data
The following table summarizes the thermal shifts observed in common NIC co-crystals. Note the distinct shift in melting point (
| System | Component A ( | Component B ( | Co-crystal | Thermal Behavior |
| NIC-Carbamazepine | CBZ ( | NIC ( | ||
| NIC-Ibuprofen | IBU ( | NIC ( | ||
| NIC-Theophylline | TP ( | NIC ( | ||
| Physical Mixture | (Various) | (Various) | Eutectic | Double Peak. Shows eutectic melt ( |
Key Insight: A co-crystal does not always have a melting point between the two components. However, it must exhibit a single, sharp endothermic event distinct from the eutectic temperature of the physical mixture.
Part 2: Validated Experimental Protocol
Reliable data requires a self-validating workflow. We utilize a simultaneous TGA/DSC approach to correlate mass loss (solvents/decomposition) with heat flow (phase transitions).
Instrument Configuration
-
DSC: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
TGA: Thermogravimetric Analyzer with low-mass balance.
-
Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidation and remove evolved gases.
Sample Preparation & Calibration
-
Calibration: Indium (
) is standard, but for NIC co-crystals (often melting ), verify with Tin ( ) to bracket the range. -
Crucibles:
-
DSC: Tzero Aluminum Hermetic pans with a pinhole lid. The pinhole allows evolved volatiles to escape (preventing pan deformation) while maintaining self-generated atmosphere.
-
TGA: Platinum or Alumina open pans.
-
The Thermal Workflow (Graphviz)
Figure 1: Integrated TGA/DSC workflow for distinguishing solvates from true co-crystals.
Part 3: Critical Analysis of Thermal Behaviors
Case Study A: The "Eutectic Trap" (Distinguishing PM from Co-crystal)
A common error in co-crystal screening is misinterpreting a eutectic melt as a co-crystal melt.
-
Physical Mixture (PM): When heating a 1:1 PM of Nicotinamide and Carbamazepine, you will often see an endotherm at the eutectic temperature (lower than both components), followed by a broad endotherm of the excess component dissolving into the melt.
-
Co-crystal: A successfully synthesized NIC-CBZ co-crystal shows a single, sharp peak at
.
Validation Step: If your DSC trace shows a small "pre-peak" before the main melt, it is likely residual eutectic phase, indicating incomplete conversion.
Case Study B: Stability & Decomposition (TGA Overlay)
Nicotinamide has a tendency to sublime near its melting point.
-
Protocol: Overlay the TGA and DSC signals.
-
Observation: If the DSC endotherm onset coincides exactly with TGA mass loss onset, the material is undergoing decomposition with melting .
-
NIC-Theophylline: This co-crystal is stable up to
. TGA shows 0% mass loss until immediately after the melt, confirming the thermal stability of the lattice is superior to the individual components (where Theophylline might sublime earlier).
Case Study C: Hydrate Resistance
Carbamazepine (CBZ) typically converts to a dihydrate in high humidity.[1]
-
Experiment: Expose CBZ and NIC-CBZ to 40°C/75% RH for 24 hours.
-
TGA Result: Pure CBZ shows ~5.1% mass loss (dehydration).[1] NIC-CBZ co-crystal shows <0.5% mass loss.
Part 4: Decision Logic for Phase Identification
Use the following logic tree to interpret your DSC/TGA overlays.
Figure 2: Logical decision tree for interpreting DSC endotherms in co-crystal screening.
References
-
Rahman, Z., et al. "Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide." AAPS PharmSciTech, vol. 12, no. 2, 2011, pp. 693-704.
-
Chow, S.F., et al. "Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation." Pharmaceutics, vol. 4, no.[2][3] 1, 2012.
-
Wicaksono, Y., et al. "Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals."[4] Jurnal Sains Farmasi & Klinis, 2018.
-
Enke, D., et al. "Theophylline-nicotinamide cocrystal formation in physical mixture during storage." European Journal of Pharmaceutical Sciences, vol. 77, 2015.
-
Khan, F.M., et al. "Simvastatin-Nicotinamide Co-Crystals: Formation, Pharmaceutical Characterization and in vivo Profile." Drug Design, Development and Therapy, 2020.[2]
Sources
A Senior Application Scientist's Guide to Establishing Reference Standards for (3-(Nicotinamido)phenyl)boronic acid Analysis
Introduction: The Critical Role of (3-(Nicotinamido)phenyl)boronic acid in Modern Synthesis
This compound is a vital bifunctional building block in contemporary drug discovery and development. Its unique structure, combining a phenylboronic acid moiety with a nicotinamide group, makes it an invaluable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex molecules.[1] The boronic acid group's ability to form reversible covalent bonds is also leveraged in the design of sensors and drug delivery systems.[2][3]
Given its role as a key starting material, the purity and identity of this compound directly impact the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, the establishment of a well-characterized reference standard is not merely a matter of regulatory compliance but a fundamental requirement for reproducible science and robust process development. This guide provides a comprehensive comparison of analytical methodologies for the qualification of this compound as a reference standard, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Sourcing and Qualification of a Primary Reference Standard
Commercially available Certified Reference Materials (CRMs) for this compound are not readily found. Consequently, laboratories must often source high-purity batches from chemical suppliers and perform a comprehensive qualification to establish an in-house primary reference standard. This process is critical due to the known instability of some boronic acids, which can lead to significant impurities.
Common Impurities and Degradation Pathways: The primary challenge in handling boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium is often reversible in the presence of water. Another common impurity arises from protodeboronation, where the C-B bond is cleaved, resulting in the corresponding arene (in this case, nicotinamide) and boric acid.[5] Sourcing from multiple vendors may be necessary, as initial purity can be highly variable, sometimes falling below 50% despite specifications.[5]
The qualification of a candidate lot into a reference standard is a multi-step process that confirms its identity, purity, and fitness for use.
Caption: Workflow for qualifying an in-house reference standard.
Part 2: Comparative Analysis of Key Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of a boronic acid reference standard. No single method can provide a complete picture of identity, purity, and potential impurities.
| Technique | Primary Application | Strengths | Limitations & Causality |
| HPLC / UPLC | Purity Assessment, Impurity Profiling | High precision and sensitivity for quantitative analysis of organic impurities. | Boronic acids can interact with metal surfaces in standard columns, causing peak tailing. Use of specialized columns with MaxPeak™ Premier or similar technology is recommended to mitigate these secondary interactions.[6] |
| Mass Spectrometry (MS) | Identity Confirmation, Impurity ID | Unambiguous confirmation of molecular weight. High sensitivity for detecting trace-level impurities when coupled with LC (LC-MS/MS). | Boronic acids can be challenging to analyze directly due to dehydration/trimerization in the ion source, which complicates spectra.[4] ESI-MS is often preferred for LC coupling.[7] |
| ¹H NMR | Structural Confirmation, Purity | Provides definitive structural information and proton environment. Quantitative NMR (qNMR) can provide a direct purity assessment without a specific reference standard for the analyte itself. | Signal overlap can complicate analysis in complex mixtures. The presence of boroxine trimers can lead to broadened peaks. |
| ¹¹B NMR | Boron Environment Characterization | Highly specific for the boron nucleus. Distinguishes between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or degradation products.[8][9] | Lower sensitivity than ¹H NMR. Requires quartz NMR tubes to avoid background signals from borosilicate glass.[10] The chemical shift is sensitive to pH and solvent.[11][12] |
| Karl Fischer Titration | Water Content | Gold standard for accurate and precise determination of water content, which is crucial for mass balance calculations. | Does not measure other volatile impurities. |
Part 3: In-Depth Experimental Protocols
Trustworthy data is built on robust, self-validating protocols. The following section details a recommended HPLC method for purity determination, which includes system suitability tests (SSTs) to ensure the validity of each analytical run.
Protocol: Purity Determination of this compound by RP-HPLC
This method is designed to provide robust separation of the main component from potential process impurities and degradants.
1. Instrumentation and Columns:
-
System: HPLC or UPLC system with a Photodiode Array (PDA) detector. An Arc™ HPLC System is a suitable platform.
-
Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or similar column with technology to reduce metal interactions). The HSS T3 chemistry provides balanced retention for polar and non-polar compounds.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: Approximately 0.5 mg/mL of the candidate reference standard, accurately weighed.
-
Sample: Prepare at the same concentration as the reference standard.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
PDA Detection: 254 nm (or optimal wavelength determined by UV scan)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
4. System Suitability Tests (SST):
-
Objective: To verify that the chromatographic system is performing adequately for the intended analysis.
-
Procedure: Make five replicate injections of the Reference Standard solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
5. Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
Establishing a reliable reference standard for this compound is a foundational activity for any research or development program that utilizes this key intermediate. Due to the absence of readily available commercial CRMs and the inherent chemical nature of boronic acids, a rigorous in-house qualification is paramount. A comprehensive analytical strategy, combining the quantitative power of chromatography (HPLC/UPLC) with the structural elucidation capabilities of spectroscopy (MS, NMR), is essential. This guide provides the framework and specific protocols to ensure that the resulting reference standard is fit for its purpose, thereby guaranteeing the integrity and reproducibility of all subsequent experimental work.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Reddy, P. N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2033-2038. Royal Society of Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters. Retrieved from [Link]
-
Ippoliti, F. M., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS One, 10(10), e0140671. National Center for Biotechnology Information. Retrieved from [Link]
-
Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). Royal Society of Chemistry. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez. Retrieved from [Link]
-
Teutenberg, T., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4249-4255. ACS Publications. Retrieved from [Link]
-
Universiteit van Amsterdam. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. UvA-DARE. Retrieved from [Link]
-
ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved from [Link]
-
Metola, P., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15469-15478. ACS Publications. Retrieved from [Link]
-
University of Texas at Austin. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Texas ScholarWorks. Retrieved from [Link]
-
De Zwart, E., et al. (2016). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1421, 139-145. PubMed. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Journal of Pharmaceutical Research International, 33(47A), 231-243. Retrieved from [Link]
-
Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4298. National Center for Biotechnology Information. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Retrieved from [Link]
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
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Safety Operating Guide
(3-(Nicotinamido)phenyl)boronic acid proper disposal procedures
An authoritative and compliant chemical waste management strategy is the cornerstone of operational excellence in any modern laboratory. For researchers and drug development professionals handling specialized organoboron compounds like (3-(Nicotinamido)phenyl)boronic acid , proper disposal is not merely a regulatory checkbox—it is a critical safety imperative.
This guide provides a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, synthesizing mechanistic chemical insights with Environmental Protection Agency (EPA) regulatory frameworks.
Mechanistic Hazard Profile & Chemical Characterization
To design a self-validating disposal protocol, one must first understand the chemical behavior of the target molecule. This compound contains two functional domains that dictate its handling requirements:
-
The Boronic Acid Moiety: Boronic acids act as Lewis acids due to the empty p-orbital on the boron atom, allowing them to form reversible coordinate bonds with Lewis bases (such as diols or amines)[1]. While generally exhibiting low acute toxicity, they are known respiratory, skin, and eye irritants[2].
-
The Nicotinamide Group: This bioactive moiety can participate in extensive hydrogen bonding. In biological systems, nicotinamide derivatives often interact with enzymatic pathways, necessitating strict containment to prevent unintended environmental biological exposure.
Table 1: Hazard Profile & Mechanistic Rationale
| Hazard Classification | GHS Code | Precautionary Measures | Mechanistic Rationale for Precaution |
| Skin Irritation | H315 | P280 (Wear protective gloves/clothing) | The compound can disrupt lipid bilayers and cause localized dermal inflammation upon prolonged contact[2]. |
| Eye Irritation | H319 | P305+P351+P338 (Rinse cautiously) | The Lewis acid nature of boron can interact with mucosal membranes, causing severe ocular irritation[3]. |
| Respiratory Irritation | H335 | P261 (Avoid breathing dust) | Fine crystalline powders easily aerosolize; inhalation introduces the bioactive nicotinamide group directly into the respiratory tract[2]. |
Regulatory Framework & The RCRA Mixture Rule
In the United States, the disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA). While this specific compound is not typically P-listed or U-listed, it must be managed as a characteristic hazardous waste if it exhibits toxicity or irritant properties[4].
The Criticality of Segregation: Under 40 CFR 261.3(a)(2)(iv)—known as the "Mixture Rule"—if you mix a non-listed solid waste (like pure boronic acid powder) with a listed hazardous waste (such as an F005 spent solvent like toluene), the entire mixture becomes a listed hazardous waste[5]. Proper segregation prevents the unnecessary inflation of disposal costs and ensures compliance with EPA treatment standards.
Step-by-Step Disposal Protocol
The following methodology ensures a self-validating workflow, where each step physically or chemically prepares the waste for the next phase of safe handling.
Step 1: Engineering Controls and PPE Verification
-
Action: Conduct all waste consolidation inside a certified Class II chemical fume hood. Equip personnel with nitrile gloves (double-gloving recommended for solvent mixtures), a chemically resistant lab coat, and tightly sealed safety goggles[2].
-
Causality: this compound is prone to aerosolization. The fume hood provides negative pressure to capture airborne particulates, preventing H335 respiratory irritation[3].
Step 2: Physical State Determination & Segregation
-
Action: Separate waste into three distinct streams: Solid Waste, Aqueous Liquid Waste, and Organic Liquid Waste. Never mix halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., ethanol, ethyl acetate)[5].
-
Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing them with non-halogenated waste triggers the EPA mixture rule, exponentially increasing disposal complexity and cost[5].
Decision tree for the segregation and disposal routing of organoboron chemical waste.
Step 3: Containerization & Chemical Compatibility
-
Action: Transfer the segregated waste into High-Density Polyethylene (HDPE) containers. Ensure containers are structurally sound and feature secure, screw-top lids. Do not fill liquid containers beyond 80% capacity.
-
Causality: HDPE is chemically inert to both the Lewis acid properties of the boronic acid and the organic solvents typically used in its synthesis. Leaving 20% headspace accommodates vapor pressure expansion caused by ambient temperature fluctuations, preventing container rupture.
Step 4: Labeling and RCRA Compliance
-
Action: Affix a standardized Hazardous Waste label to every container before the first drop of waste is added. The label must explicitly state "this compound" alongside any solvents present. Do not use chemical abbreviations.
-
Causality: Unidentified "mystery" chemicals require costly analytical testing prior to disposal. Full IUPAC nomenclature ensures downstream waste management vendors can safely categorize the waste for incineration or chemical neutralization[2].
Step 5: Final Disposal & Manifesting
-
Action: Store the sealed, labeled containers in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays. Coordinate pickup with an EPA-certified hazardous waste disposal vendor.
-
Causality: Secondary containment traps catastrophic primary container failures, preventing the compound from entering municipal drains or soil, which strictly violates environmental regulations[3].
Spill Mitigation & Decontamination
In the event of an accidental release of this compound:
-
Solid Spills: Do not dry-sweep, as this aerosolizes the irritant powder. Gently cover the spill with damp paper towels or an inert absorbent material, then carefully scoop the material into a designated solid waste container[3].
-
Liquid Spills: Surround the spill with a chemical spill boom to prevent spreading. Apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Once absorbed, collect the material using non-sparking tools and deposit it into a solid hazardous waste container. Wash the affected surface with a mild detergent and water, collecting the washings as aqueous hazardous waste.
References
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular. Available at: [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document (40 CFR 261.3). Environmental Protection Agency (EPA). Available at: [Link]
-
How, When, and Why to Use the Hazardous Waste Mixture Rule. Lion Technology. Available at: [Link]
Sources
Personal Protective Equipment & Handling Protocol: (3-(Nicotinamido)phenyl)boronic acid
Executive Summary & Risk Profile
(3-(Nicotinamido)phenyl)boronic acid is a bifunctional intermediate combining a Lewis-acidic boronic acid moiety with a polar nicotinamide group. While often used routinely in drug discovery, its handling requires specific precautions due to the synergistic hazards of fine particulate dispersion (dust) and the chemical reactivity of the boronic acid group.
Scientific Integrity Note: As with many specialized intermediates, specific toxicological data for this exact conjugate may be limited. Therefore, this protocol applies Universal Precautions derived from its constituent pharmacophores: Phenylboronic acid (Skin/Eye Irritant) and Nicotinamide (Eye Irritant/Combustible Dust).
Hazard Classification Matrix (GHS Standards)
| Hazard Class | Category | H-Code | Description |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] (Critical Hazard) |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation (via dust inhalation). |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed (Conservative classification based on analogs).[1] |
Personal Protective Equipment (PPE) Specifications
This section details the minimum requirements. The selection logic is based on the "Barrier Analysis" method—ensuring redundancy between engineering controls (fume hoods) and personal gear.
A. Respiratory Protection (The Primary Barrier)
-
Requirement: Work must be performed in a certified Chemical Fume Hood .
-
Causality: Boronic acids are often fluffy, electrostatic solids. When transferred, they generate invisible micro-aerosols. Inhalation can lead to mucous membrane inflammation (H335).
-
Outside the Hood: If weighing must occur on an open bench (not recommended), a NIOSH N95 or P100 particulate respirator is mandatory.
B. Hand Protection (Chemical Resistance)[5]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Logic: Latex is permeable to many organic solvents used to solubilize this compound (e.g., DMF, DMSO). Nitrile provides superior splash protection against the boronic acid and the coupling solvents.
-
Protocol:
-
Dry Solid: Single nitrile gloves are sufficient.
-
In Solution (DMF/DMSO):Double gloving is required. Boronic acids can penetrate skin more easily when dissolved in polar aprotic solvents.
-
C. Eye & Face Protection[2][3][4][5][6][7][8][9][10]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Critical Distinction: Standard safety glasses are insufficient. The fine dust of this compound can bypass the side gaps of glasses, reacting with eye moisture to form a mild acidic solution, causing severe irritation (H319).
D. Body Protection[2][10][11][12][13]
-
Requirement: Standard cotton/poly lab coat (buttoned) + long pants + closed-toe shoes.
-
Hygiene: Wash hands immediately after doffing gloves. Boron residues can be transferred to food/mouth easily.
Operational Workflow: From Weighing to Reaction
This workflow minimizes static discharge and exposure.[3]
Step 1: Preparation & Weighing
-
Static Control: Boronic acids are prone to static charge. Use an antistatic gun or polonium strip near the balance if the powder "flies."
-
Containment: Place the balance inside the fume hood or use a balance enclosure .
-
Transfer: Use a disposable spatula or weighing paper. Never return excess chemical to the stock bottle (prevents cross-contamination and hydrolysis).
Step 2: Solubilization & Reaction
-
Solvent Choice: This compound is likely sparingly soluble in non-polar solvents. Dissolve in MeOH, DMSO, or DMF .
-
Exotherm Check: While boronic acids are generally stable, mixing with strong oxidizers can be exothermic. Add solvent slowly.
-
Inert Atmosphere: If used in palladium-catalyzed couplings, purge the reaction vessel with Nitrogen/Argon. This protects the catalyst, but also prevents potential dust explosions if large quantities are handled.
Step 3: Spill Management[6]
-
Dry Spill: Do not dry sweep (generates dust). Cover with wet paper towels to dampen, then scoop into a waste container.
-
Wet Spill: Absorb with vermiculite or sand.[5]
-
Decontamination: Wipe surfaces with a mild soap solution, followed by water.
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process for PPE and the operational flow.
Diagram 1: PPE Decision Matrix
Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.
Diagram 2: Waste Disposal Workflow
Caption: Segregation protocol for solid and liquid waste streams containing boronic acid residues.
Disposal & Environmental Logistics[12][14]
Proper disposal is critical. Boronic acids are not typically RCRA P- or U-listed acutely hazardous wastes, but they must be treated as Hazardous Chemical Waste .
A. Waste Segregation
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into the Hazardous Solid Waste bin. Do not throw them in the regular trash.
-
Liquid Waste:
-
If dissolved in DMF/DMSO: Dispose in Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .
-
-
Labeling: Clearly tag containers with the full chemical name. Avoid using only the structure or abbreviation.
B. Neutralization (Spill Specific)
For large spills, the boronic acid can be treated with a mild basic solution (like sodium carbonate) to form the boronate salt, which is more water-soluble and easier to wipe up, though it remains hazardous waste.
References
-
Fisher Scientific. (2025).[6] Safety Data Sheet: Phenylboronic acid. Retrieved from
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: Nicotinamide. Retrieved from
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid. Retrieved from [2]
-
Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic acid. Retrieved from
-
Lab Alley. (2025).[6] How To Safely Dispose of Boric Acid. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
